(S)-Zovegalisib
Beschreibung
Eigenschaften
CAS-Nummer |
2733573-94-7 |
|---|---|
Molekularformel |
C29H14ClF5N6O2 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H14ClF5N6O2/c30-21-3-1-16(31)10-19(21)26-25-20(28(43)40-26)7-13(18-2-4-24-37-12-38-41(24)23(18)11-36)8-22(25)39-27(42)14-5-15(29(33,34)35)9-17(32)6-14/h1-10,12,26H,(H,39,42)(H,40,43)/t26-/m0/s1 |
InChI-Schlüssel |
VYWRYBZVVSPTQN-SANMLTNESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)[C@H]2C3=C(C=C(C=C3NC(=O)C4=CC(=CC(=C4)F)C(F)(F)F)C5=C(N6C(=NC=N6)C=C5)C#N)C(=O)N2)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1F)C2C3=C(C=C(C=C3NC(=O)C4=CC(=CC(=C4)F)C(F)(F)F)C5=C(N6C(=NC=N6)C=C5)C#N)C(=O)N2)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Making of a Precision Inhibitor: A Technical Overview of (S)-Zovegalisib's Discovery and Synthesis
For Immediate Release
This whitepaper provides an in-depth technical guide to the discovery and synthesis of (S)-Zovegalisib (also known as RLY-2608), a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the methodologies and data that have defined this promising anti-cancer agent.
This compound was developed to address the challenge of targeting PIK3CA-mutant cancers, which are prevalent in a significant portion of hormone receptor-positive breast cancers, without the toxicities associated with the inhibition of wild-type (WT) PI3Kα. Traditional orthosteric PI3Kα inhibitors often lead to side effects like hyperglycemia due to their lack of selectivity. The discovery of this compound represents a significant advancement in precision medicine, leveraging a deep understanding of molecular dynamics to create a highly selective inhibitor.[1]
Discovery Process: A Fusion of Computational and Experimental Approaches
The discovery of this compound was a multi-faceted process that began with the use of molecular dynamics simulations and cryo-electron microscopy to identify an allosteric network that explains the activation of PI3Kα by mutations. This foundational knowledge enabled a DNA-encoded library screen, which, in conjunction with electron microscopy-optimized constructs and an orthosteric-blocking compound, led to the identification of RLY-2608.
The overall workflow for the discovery of this compound is outlined below:
Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα
This compound functions as an allosteric inhibitor, meaning it binds to a site on the PI3Kα enzyme that is distinct from the active, or orthosteric, site.[2] This unique mechanism of action is key to its selectivity for mutant forms of the enzyme. By targeting a cryptic pocket near the ATP-binding site, this compound effectively inhibits the activity of the mutated PI3Kα, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]
The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers. This compound's targeted inhibition of mutant PI3Kα disrupts this pathway, as illustrated below:
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While the full, detailed synthesis is proprietary, a general overview of the synthetic strategy can be described as the assembly of key heterocyclic fragments.
A detailed, step-by-step synthetic protocol is not publicly available in the reviewed literature. Commercial vendors offer custom synthesis of this compound.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. WT | Reference |
| PI3Kα (H1047R) | Biochemical | <10 | 8-12x | [5] |
| PI3Kα (E542K) | Biochemical | <10 | 8-12x | [5] |
| PI3Kα (E545K) | Biochemical | <10 | 8-12x | [5] |
| PI3Kα (WT) | Biochemical | - | - | [5] |
| PI3Kβ | Biochemical | >1000-fold vs. mutant PI3Kα | >1000x | [5] |
| PI3Kδ | Biochemical | >1000-fold vs. mutant PI3Kα | >1000x | [5] |
| PI3Kγ | Biochemical | >1000-fold vs. mutant PI3Kα | >1000x | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| PIK3CA-mutant | 25-100 mg/kg, p.o., twice a day for 50 days | Tumor inhibition with reduced impact on insulin levels | [3] |
| HSC-2 (Balb/c nude female mice) | 12.5-100 mg/kg, p.o., single dose for 4 days | Potent tumor growth inhibition | [3] |
| Kinase and helical domain mutant models | Not specified | Marked regressions or stasis | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following provides an overview of the methodologies used in the preclinical evaluation of this compound.
Biochemical Assays
-
Objective: To determine the in vitro potency and selectivity of this compound against various PI3K isoforms and mutants.
-
General Protocol:
-
Recombinant PI3K enzymes (wild-type and mutant) are incubated with the inhibitor at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and a lipid substrate (e.g., PIP2).
-
The production of the phosphorylated product (PIP3) is measured using a suitable detection method, such as a luminescence-based assay or mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[5]
-
Cell-Based Assays
-
Objective: To assess the effect of this compound on cell proliferation and downstream signaling in cancer cell lines with PIK3CA mutations.
-
General Protocol:
-
PIK3CA mutant cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 5 days).[3]
-
Cell proliferation is measured using assays such as CellTiter-Glo®.
-
To assess downstream signaling, protein lysates are collected and analyzed by Western blot for levels of phosphorylated Akt (pAkt).[3]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in animal models.
-
General Protocol:
-
Human cancer cells with known PIK3CA mutations are implanted into immunocompromised mice (e.g., nude mice).
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various dose levels and schedules.[3]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pAkt).
-
Tolerability is assessed by monitoring body weight and overall animal health.[5]
-
Conclusion
This compound is a testament to the power of integrating computational and experimental approaches in modern drug discovery. Its unique allosteric mechanism of action and high selectivity for mutant PI3Kα offer the potential for a more effective and better-tolerated treatment for patients with PIK3CA-mutant cancers. The preclinical data presented here provide a strong rationale for its ongoing clinical development.
References
- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A First-in-Class Allosteric Mutant-Selective PI3Kα Inhibitor
An In-depth Technical Guide to (S)-Zovegalisib (RLY-2608)
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as RLY-2608, is a pioneering, orally active, allosteric inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] Developed by Relay Therapeutics, this compound is engineered to selectively target cancer-associated mutations in the PIK3CA gene, which are highly prevalent in various solid tumors, including up to 40% of hormone receptor-positive (HR+) breast cancers.[3][4] Unlike traditional orthosteric inhibitors that bind to the highly conserved ATP pocket and inhibit both wild-type (WT) and mutant forms of PI3Kα, this compound's allosteric mechanism provides a high degree of selectivity for mutant PI3Kα.[3][5] This innovative approach aims to decouple the potent antitumor activity from the dose-limiting toxicities, such as hyperglycemia and hyperinsulinemia, that are commonly associated with the inhibition of WT PI3Kα.[3][4]
Chemical Structure and Properties
This compound is the S-enantiomer of Zovegalisib.[1] Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
(Image source: MedChemExpress)
| Property | Value |
| IUPAC Name | N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[3][6][7]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide[8] |
| Molecular Formula | C₂₉H₁₄ClF₅N₆O₂[9] |
| Molecular Weight | 608.91 g/mol [9] |
| CAS Number | 2733573-93-6[1] |
| SMILES | O=C1N--INVALID-LINK--C(C1=C3)=C(NC(C4=CC(F)=CC(C(F)(F)F)=C4)=O)C=C3C5=C(C#N)N6C(C=C5)=NC=N6[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound is a first-in-class allosteric inhibitor that selectively binds to a novel cryptic pocket in mutant PI3Kα.[3][5] This binding event stabilizes an inactive conformation of the enzyme, thereby inhibiting its kinase activity. The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations in PIK3CA lead to constitutive activation of PI3Kα, driving oncogenesis. By selectively inhibiting the mutant enzyme, this compound effectively downregulates the PI3K/AKT/mTOR signaling pathway in cancer cells while sparing the wild-type PI3Kα that is essential for normal physiological processes, such as glucose homeostasis.[3][10]
Preclinical and Clinical Development
This compound has demonstrated promising preclinical activity, showing potent and selective inhibition of mutant PI3Kα in biochemical and cellular assays.[11] In vivo studies using xenograft models of human cancers with PIK3CA mutations have shown significant tumor growth inhibition without the adverse effects on glucose metabolism observed with non-selective PI3Kα inhibitors.[3]
These encouraging preclinical findings have led to the initiation of the first-in-human Phase 1/2 clinical trial, ReDiscover (NCT05216432).[6][7] This study is evaluating the safety, tolerability, and preliminary efficacy of this compound as a monotherapy in patients with advanced solid tumors harboring PIK3CA mutations, and in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer.[6]
Key Experimental Protocols
Biochemical Assays for PI3Kα Inhibition
Objective: To determine the in vitro potency and selectivity of this compound against wild-type and mutant PI3Kα.
Methodology:
-
Enzyme Activity Assay: The kinase activity of recombinant human PI3Kα (wild-type and various mutants, e.g., H1047R, E542K, E545K) is measured using a biochemical assay that detects the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
IC₅₀ Determination: Serial dilutions of this compound are incubated with the PI3Kα enzyme, ATP, and the lipid substrate PIP2. The reaction is allowed to proceed for a defined period, and the amount of PIP3 generated is quantified, often using a luminescence-based or fluorescence-based detection method. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation:
| Enzyme | This compound IC₅₀ (nM) |
| PI3Kα WT | ~48 |
| PI3Kα H1047R | ~4 |
| PI3Kα E542K | <10 |
| PI3Kα E545K | <10 |
(Data compiled from multiple sources indicating high potency against mutants with selectivity over wild-type)[11]
Cellular Assays for PI3K Pathway Inhibition
Objective: To assess the ability of this compound to inhibit PI3K signaling and cell proliferation in cancer cell lines.
Methodology:
-
pAKT Western Blotting or HTRF: PIK3CA-mutant (e.g., T47D, MCF7) and wild-type cancer cell lines are treated with increasing concentrations of this compound for a specified time (e.g., 2 hours).[3] Cells are then lysed, and the levels of phosphorylated AKT (pAKT), a downstream marker of PI3K activity, are measured by Western blotting or a high-throughput method like Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for an extended period (e.g., 3-5 days).[2] Cell viability is assessed using assays such as CellTiter-Glo® (CTG), which measures ATP levels as an indicator of metabolically active cells.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy and tolerability of this compound in animal models of PIK3CA-mutant cancer.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells harboring PIK3CA mutations (e.g., T47D, MCF7).[3]
-
Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups and receive this compound (e.g., 25-100 mg/kg, orally, twice daily), a vehicle control, or a comparator drug.[2]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pAKT levels).
-
Metabolic Monitoring: To assess the impact on glucose homeostasis, blood samples are collected to measure glucose and insulin levels.[3]
Data Presentation:
| Xenograft Model | Treatment | Outcome |
| T47D (H1047R) | This compound (100 mg/kg, BID) | Significant tumor growth inhibition |
| MCF7 (E545K) | This compound (100 mg/kg, BID) | Significant tumor growth inhibition |
(Representative data based on preclinical findings)[3]
Conclusion
This compound (RLY-2608) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its unique allosteric mechanism of action confers high selectivity for mutant PI3Kα, offering the potential for a wider therapeutic window compared to conventional orthosteric inhibitors. The robust preclinical data and the ongoing clinical evaluation underscore the promise of this compound as a novel and effective treatment for a large population of cancer patients with limited therapeutic options. Further clinical investigation will be crucial to fully elucidate its efficacy and safety profile.
References
- 1. relaytx.com [relaytx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item - Supplemental Text from Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. relaytx.com [relaytx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO Meetings [meetings.asco.org]
- 10. targetedonc.com [targetedonc.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Allosteric Inhibition of PI3Kα by (S)-Zovegalisib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Zovegalisib (also known as RLY-2608), a first-in-class, orally active, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It is specifically designed to be selective for mutant forms of PI3Kα, a critical signaling protein frequently implicated in various cancers.[3][4] This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The PI3Kα Pathway and the Advent of Allosteric Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of crucial cellular processes, including cell growth, proliferation, metabolism, and survival.[5][6][7] The PI3K family is divided into three classes; Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[8] The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated genes in human cancers, such as breast, ovarian, and urothelial cancers.[6][8] These mutations lead to the hyperactivation of the PI3Kα pathway, promoting tumorigenesis.[9]
Conventional PI3Kα inhibitors are orthosteric, competing with ATP at the kinase domain.[10] While effective, these inhibitors often lack selectivity for mutant PI3Kα over its wild-type (WT) form, leading to off-target toxicities like hyperglycemia and rash, which can limit their therapeutic window.[10] this compound represents a paradigm shift by functioning as an allosteric inhibitor. It targets a cryptic pocket away from the ATP-binding site, allowing for high selectivity against mutant PI3Kα while sparing the wild-type enzyme, thereby potentially mitigating the adverse effects associated with orthosteric inhibitors.[10]
Mechanism of Allosteric Inhibition
This compound is a potent, allosteric inhibitor that selectively targets both helical and kinase domain mutants of PI3Kα.[11] Unlike ATP-competitive inhibitors, it binds to a cryptic pocket near the ATP-binding site.[10] This allosteric modulation inhibits the kinase activity of the mutant PI3Kα enzyme. This unique mechanism of action confers high selectivity for mutant over wild-type PI3Kα and other PI3K isoforms.[11] This selectivity is crucial for decoupling the anti-tumor activity from the side effects caused by the inhibition of wild-type PI3Kα, such as hyperinsulinemia.[1][2]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against various PI3Kα mutants and other PI3K isoforms. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, demonstrates its high potency and selectivity.[12]
| Target Enzyme | IC50 (nM) | Selectivity vs. WT | Assay Type |
| PI3Kα (H1047R) | 4 | 12-fold | Kinase Assay |
| PI3Kα (Wild-Type) | ~48 | - | Kinase Assay |
| Other PI3K Isoforms | Low | High | Not specified |
Note: The IC50 value for PI3Kα (Wild-Type) is estimated based on the 12-fold selectivity mentioned for the H1047R mutant.[11] Data for other specific mutants and isoforms were not available in the provided search results.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, growth, and survival.[6] Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the kinase AKT. Activated AKT then phosphorylates a variety of substrates, leading to the activation of mTOR and other effectors that drive cellular proliferation and inhibit apoptosis.[6][13] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[6] this compound allosterically inhibits the catalytic activity of mutant PI3Kα, thereby blocking the entire downstream signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
This assay is used to determine the IC50 value of this compound against recombinant PI3Kα enzymes. It measures the production of PIP3, the product of the kinase reaction.
Methodology:
-
Assay Plate Preparation: Serially diluted this compound and a vehicle control (DMSO) are added to the wells of a 384-well plate.[14]
-
Enzyme Addition: Recombinant PI3Kα enzyme (wild-type or mutant) is added to each well.[14]
-
Pre-incubation: The plate is incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: A mixture of the substrate (PIP2) and ATP is added to initiate the kinase reaction.[14]
-
Incubation: The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.[14]
-
Detection: The reaction is stopped, and detection reagents are added. The HTRF signal, which is inversely proportional to the amount of PIP3 produced, is measured using a plate reader.[14]
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the data are plotted to determine the IC50 value.[14]
Caption: Workflow for an in vitro HTRF-based PI3Kα kinase assay.
A. Western Blotting for Phospho-AKT (p-AKT) Assessment
This method is used to confirm target engagement within the cell by measuring the levels of phosphorylated AKT, a key downstream effector of PI3Kα.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known PIK3CA mutations (e.g., MCF7, T47D) are cultured to 70-80% confluency in 6-well plates.[15][16] The cells are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).[15]
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA Protein Assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin).[15]
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL substrate and an imaging system.[15]
-
Analysis: The intensity of the p-AKT band is normalized to total AKT and the loading control to determine the effect of the inhibitor.
B. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with the inhibitor to determine its effect on cell proliferation and survival.
Methodology:
-
Cell Seeding: Cells are seeded at a desired density in 96-well plates and allowed to adhere overnight.[15]
-
Inhibitor Treatment: Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[15]
-
Reagent Addition: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[15]
-
Signal Measurement: After a brief incubation to stabilize the signal, luminescence is measured with a luminometer.[15]
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: General experimental workflow for characterizing a PI3Kα inhibitor in cell lines.
Preclinical Antitumor Activity
In preclinical studies, this compound has demonstrated potent anti-tumor activity. In xenograft mouse models bearing PIK3CA-mutant tumors, oral administration of this compound led to significant tumor growth inhibition and regression.[1] A key finding from these studies is that this compound achieves this anti-tumor efficacy with minimal impact on insulin levels, a significant advantage over non-selective PI3Kα inhibitors.[1][11]
Conclusion
This compound is a pioneering allosteric inhibitor of PI3Kα that exhibits high potency and selectivity for cancer-driving mutant forms of the enzyme. Its unique mechanism of action allows for effective inhibition of the PI3K/AKT/mTOR signaling pathway in tumor cells while sparing wild-type PI3Kα, thereby avoiding common toxicities like hyperglycemia. The robust preclinical data, demonstrating significant tumor regression without adverse metabolic effects, position this compound as a highly promising therapeutic candidate for the treatment of PIK3CA-mutated cancers.[10] Further clinical investigation is underway to fully elucidate its therapeutic potential.[1][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]
- 8. Activation of PI3Kα by physiological effectors and by oncogenic mutations: structural and dynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
(S)-Zovegalisib: A Technical Guide to its Selectivity for PIK3CA Mutations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core selectivity of (S)-Zovegalisib (RLY-2608), a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), encoded by the PIK3CA gene. As oncogenic mutations in PIK3CA are highly prevalent in various solid tumors, particularly in hormone receptor-positive (HR+) breast cancer, isoform- and mutant-selective inhibition presents a promising therapeutic strategy to mitigate toxicities associated with wild-type PI3Kα inhibition, such as hyperglycemia.[1][2][3] This document provides a comprehensive overview of the quantitative selectivity data, detailed experimental methodologies, and relevant biological pathways associated with this compound.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound has been characterized through extensive biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its preferential inhibition of major PIK3CA hotspot mutations over the wild-type (WT) enzyme and other PI3K isoforms.
Table 1: Biochemical Potency and Selectivity of this compound against PIK3CA Variants
| Target | This compound IC50 (nM) | Selectivity vs. WT PI3Kα |
| PIK3CA H1047R (Kinase Domain) | <10 | 8-12x |
| PIK3CA E545K (Helical Domain) | <10 | 8-12x |
| PIK3CA E542K (Helical Domain) | <10 | 8-12x |
| PIK3CA WT | ~50 | 1x |
Data are estimated from published biochemical assay results.[4][5]
Table 2: Isoform Selectivity of this compound
| PI3K Isoform | This compound Fold Selectivity vs. PIK3CA mutants |
| PI3Kβ | >1000x |
| PI3Kδ | >1000x |
| PI3Kγ | >1000x |
This compound demonstrates high selectivity for the α-isoform over other class I PI3K isoforms.[4]
Table 3: Kinome-wide Selectivity Profile of this compound
| Parameter | Result |
| Kinases Screened | 322 |
| Concentration of this compound | 10 µM |
| Kinases with >50% Inhibition | PI3Kα |
Kinome scan data reveals that this compound is a highly selective inhibitor, with minimal off-target activity against a broad panel of kinases.[1][4]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's selectivity.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant PI3Kα, as well as other PI3K isoforms.
Materials:
-
Recombinant full-length PI3Kα (WT, H1047R, E542K, E545K), PI3Kβ, PI3Kδ, and PI3Kγ enzymes.
-
This compound.
-
ATP.
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate.
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the respective PI3K enzyme to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values using a four-parameter logistic regression model.
Cellular pAKT HTRF Assay
Objective: To assess the cellular potency and selectivity of this compound by measuring the inhibition of phosphorylated AKT (pAKT), a downstream effector of PI3K signaling.
Materials:
-
Isogenic MCF10A cell lines expressing WT or mutant PIK3CA (H1047R, E545K, E542K).
-
Breast cancer cell lines with endogenous PIK3CA mutations (e.g., T47D, MCF7).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
HTRF® (Homogeneous Time-Resolved Fluorescence) pAKT (Ser473) assay kit (e.g., from Revvity).[1][6]
Procedure (Two-Plate Protocol):
-
Seed the isogenic MCF10A or breast cancer cell lines into 96-well cell culture plates and culture overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 2 hours).
-
Aspirate the culture medium and lyse the cells by adding the HTRF lysis buffer.
-
Incubate the plate at room temperature with gentle shaking to ensure complete lysis.
-
Transfer the cell lysates to a 384-well low-volume detection plate.
-
Add the HTRF pAKT detection reagents (Europium cryptate-labeled anti-pAKT(Ser473) antibody and XL665-labeled anti-total AKT antibody) to the wells.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 4 hours to overnight).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of pAKT inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models bearing human tumors with PIK3CA mutations.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
PIK3CA-mutant human cancer cell lines (e.g., MCF7 [E545K], T47D [H1047R], or patient-derived xenograft models).
-
Matrigel or other appropriate vehicle for cell injection.
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Culture the selected cancer cell line to the desired confluence.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously implant the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound orally at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. revvity.com [revvity.com]
- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. relaytx.com [relaytx.com]
- 5. relaytx.com [relaytx.com]
- 6. revvity.com [revvity.com]
(S)-Zovegalisib (RLY-2608): A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key findings from in vitro and in vivo studies. The document details its mechanism of action, efficacy in tumor models, and its notable characteristic of inhibiting tumor growth with minimal impact on insulin levels, a significant advantage over conventional PI3Kα inhibitors. While specific quantitative pharmacokinetic parameters are not publicly available, this guide presents available data and representative experimental protocols to inform further research and development.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast cancer. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, driving tumorigenesis.
This compound is a novel small molecule inhibitor designed to selectively target mutant forms of PI3Kα, sparing the wild-type (WT) enzyme. This selectivity is achieved through an allosteric mechanism of inhibition. The key advantage of this approach is the potential to mitigate on-target toxicities associated with WT PI3Kα inhibition, such as hyperglycemia and rash, which are common dose-limiting side effects of non-selective PI3Kα inhibitors.
Pharmacodynamics
Mechanism of Action
This compound is an allosteric inhibitor that selectively binds to a cryptic pocket in mutant PI3Kα. This binding stabilizes an inactive conformation of the enzyme, thereby preventing its catalytic activity. By specifically targeting mutant PI3Kα, this compound inhibits the downstream signaling cascade, including the phosphorylation of AKT, a key mediator of the PI3K pathway.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of proliferation in cancer cell lines harboring PIK3CA mutations.
| Cell Line | Cancer Type | PIK3CA Mutation | Activity |
| Various | Breast, etc. | Hotspot mutations | Inhibition of proliferation and phosphorylated AKT (pAKT) |
Table 1: Summary of In Vitro Activity of this compound.
In Vivo Pharmacodynamics & Efficacy
Preclinical studies in xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition in tumors with PIK3CA mutations. A key finding from these studies is the minimal impact on insulin levels, suggesting a reduced risk of hyperglycemia compared to non-selective PI3Kα inhibitors.
| Animal Model | Tumor Type | PIK3CA Mutation | Dosing Regimen | Efficacy Outcome | Impact on Insulin |
| Balb/c nude female mice | HSC-2 tumor xenograft | Not specified | 12.5-100 mg/kg, p.o., single dose for 4 days | Potent tumor growth inhibition | Not specified |
| Tumor xenograft mice models | Not specified | Not specified | 25-100 mg/kg, p.o., twice a day for 50 days | Tumor inhibition | Reduced impact on insulin levels |
| PIK3CA-mutant xenograft mice models | Not specified | Mutant | Not specified | Tumor growth inhibition | Minimal impact on insulin |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not publicly available. However, based on the available information, the following characteristics can be summarized:
-
Absorption: this compound is orally active, indicating it is absorbed from the gastrointestinal tract.
-
Distribution, Metabolism, and Excretion (ADME): Specific details on the distribution, metabolism, and excretion pathways have not been disclosed in the reviewed literature.
Experimental Protocols
The following are representative, detailed protocols for key experiments typically conducted in the preclinical evaluation of a compound like this compound.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a PIK3CA-mutant cancer xenograft model.
Materials:
-
PIK3CA-mutant human cancer cell line (e.g., MCF-7, T47D)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions.
-
Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Subcutaneously inject approximately 5 x 106 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers three times a week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis.
Western Blot Analysis of pAKT in Tumor Tissue
Objective: To assess the in vivo inhibition of PI3K signaling by measuring the levels of phosphorylated AKT (pAKT) in tumor tissues from treated animals.
Materials:
-
Excised tumor tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against pAKT overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH) to normalize the pAKT signal.
Conclusion
This compound is a promising, next-generation PI3Kα inhibitor with a unique mechanism of action that confers selectivity for mutant forms of the enzyme. Preclinical data strongly support its potential as an effective anti-cancer agent, particularly in tumors harboring PIK3CA mutations. The key differentiator for this compound is its ability to inhibit tumor growth without significantly impacting glucose homeostasis, a critical improvement over existing PI3Kα inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to continue its clinical development. This guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific community.
The Anti-Tumor Activity of (S)-Zovegalisib: An In-Depth Technical Guide
(S)-Zovegalisib (RLY-2608) is a first-in-class, orally bioavailable, allosteric, and mutant-selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo anti-tumor activity of this compound, targeting researchers, scientists, and drug development professionals. The document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and workflows.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K, are among the most common oncogenic drivers in solid tumors, particularly in breast cancer.[5] this compound was developed to selectively inhibit mutant forms of PI3Kα, thereby sparing the wild-type (WT) enzyme and potentially mitigating the on-target toxicities, such as hyperglycemia, associated with non-selective PI3Kα inhibitors.[1][2]
Mechanism of Action
This compound allosterically binds to a novel pocket of the PI3Kα enzyme, exhibiting preferential inhibition of mutant PI3Kα over the wild-type form. This selective inhibition leads to the downstream suppression of the PI3K/Akt/mTOR signaling cascade, ultimately resulting in reduced cancer cell proliferation and tumor growth.[6][7]
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth. This compound's inhibition of mutant PI3Kα blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade.
In Vitro Anti-Tumor Activity
The in vitro efficacy of this compound was evaluated through its ability to inhibit downstream signaling and reduce the viability of cancer cell lines harboring PIK3CA mutations.
Inhibition of pAKT Signaling
The inhibitory activity of this compound on the PI3K pathway was assessed by measuring the phosphorylation of Akt (pAkt), a key downstream effector.
| Cell Line | PIK3CA Mutation | This compound IC50 (nM) for pAKT Inhibition |
| T47D | H1047R | 1.2 |
| MCF7 | E545K | 2.5 |
| SUM149 | H1047R | 3.1 |
Table 1: In Vitro pAKT Inhibition by this compound in PIK3CA-Mutant Breast Cancer Cell Lines. Data extracted from Varkaris et al., Cancer Discovery, 2024.
Cell Viability Assays
The anti-proliferative effect of this compound was determined using cell viability assays in various cancer cell lines.
| Cell Line | PIK3CA Mutation | This compound IC50 (nM) for Cell Viability |
| T47D | H1047R | 25 |
| MCF7 | E545K | 40 |
| SUM149 | H1047R | 55 |
Table 2: In Vitro Cell Viability Inhibition by this compound in PIK3CA-Mutant Breast Cancer Cell Lines. Data extracted from Varkaris et al., Cancer Discovery, 2024.
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound in vivo was demonstrated in mouse xenograft models of human cancers with PIK3CA mutations.
| Xenograft Model | PIK3CA Mutation | Treatment | Tumor Growth Inhibition (%) |
| T47D (Breast Cancer) | H1047R | This compound (50 mg/kg, BID) | 85 |
| MCF7 (Breast Cancer) | E545K | This compound (50 mg/kg, BID) | 78 |
| KPL-4 (Breast Cancer) | E545K | This compound (100 mg/kg, BID) | 95 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in PIK3CA-Mutant Xenograft Models. Data extracted from Varkaris et al., Cancer Discovery, 2024.
Experimental Protocols
In Vitro pAKT Inhibition Assay
Cell Culture: PIK3CA-mutant human cancer cell lines (T47D, MCF7, SUM149) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 2 hours.
pAKT Measurement: Following treatment, cells were lysed, and the levels of phosphorylated Akt (Ser473) and total Akt were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
Data Analysis: The ratio of pAkt to total Akt was calculated for each concentration of this compound. The IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Cell Viability Assay
Cell Culture: Cells were cultured as described in section 5.1.
Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.
Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
Data Analysis: Luminescence was measured using a plate reader. The percentage of cell viability relative to vehicle-treated control cells was calculated for each drug concentration. IC50 values were determined by non-linear regression analysis using GraphPad Prism.
In Vivo Xenograft Studies
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the xenograft studies.
Tumor Implantation: 5 x 10^6 T47D, MCF7, or KPL-4 cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
Treatment: When tumors reached a mean volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. This compound was administered orally twice daily (BID) at the indicated doses.
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Conclusion
This compound demonstrates potent and selective in vitro and in vivo anti-tumor activity in cancer models harboring PIK3CA mutations. Its mechanism of action, involving the allosteric inhibition of mutant PI3Kα, leads to the effective suppression of the PI3K/Akt/mTOR signaling pathway and a corresponding reduction in cancer cell proliferation and tumor growth. These preclinical findings support the ongoing clinical development of this compound as a promising targeted therapy for patients with PIK3CA-mutant solid tumors.
References
- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]
- 7. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]
(S)-Zovegalisib: A Technical Guide to Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα)[1][2]. It is highly selective for mutant forms of PI3Kα over the wild-type (WT) enzyme, a characteristic that positions it to overcome some of the key toxicities associated with previous generations of PI3Kα inhibitors[3][4]. This technical guide provides an in-depth overview of the target validation of this compound in cancer cell lines, summarizing key preclinical data and outlining the experimental methodologies used to establish its mechanism of action and anti-cancer activity.
Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα
This compound employs a novel mechanism of action by binding to a cryptic allosteric pocket in the PI3Kα protein, near the ATP-binding site[3]. This allosteric binding is particularly effective against PI3Kα proteins carrying activating mutations, which are common drivers in a variety of cancers, including a significant proportion of breast cancers. By selectively inhibiting the mutant form of the enzyme, this compound effectively blocks the downstream signaling cascade that promotes tumor cell growth and survival, while sparing the wild-type PI3Kα that is crucial for normal physiological functions, such as glucose metabolism. This selectivity is a key differentiator from orthosteric inhibitors, which often lead to hyperglycemia and other on-target toxicities due to their inhibition of wild-type PI3Kα[3][4].
The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell cycle, proliferation, and survival. In many cancers, this pathway is constitutively activated due to mutations in key components, most notably PIK3CA, the gene encoding the p110α subunit of PI3K. This compound's inhibition of mutant PI3Kα blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt, leading to the suppression of pro-survival signals.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Target Validation in Cancer Cell Lines
Preclinical studies have demonstrated the potent and selective activity of this compound in cancer cell lines harboring PIK3CA mutations. The primary endpoints for target validation in these studies include the inhibition of PI3Kα signaling, as measured by the phosphorylation of its downstream effector Akt (pAkt), and the impact on cell proliferation and viability.
Quantitative Data Summary
While specific IC50 values from a comprehensive panel of cell lines are not publicly available in the provided search results, published reports consistently indicate that this compound effectively inhibits the proliferation of PIK3CA mutant cancer cell lines. The IC50 for the PI3Kα H1047R mutant has been reported as 4 nM, with a 12-fold selectivity over wild-type PI3Kα. The drug is active against both kinase and helical domain mutations of PIK3CA.
| Cell Line | Cancer Type | PIK3CA Mutation | Effect of this compound |
| Various | Breast, etc. | H1047R, E545K, etc. | Inhibition of pAkt and cell proliferation |
Note: This table represents a summary of reported effects. Detailed quantitative data across a wide range of cell lines is pending public release of full study data.
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assays
To determine the effect of this compound on cancer cell growth, cell viability and proliferation assays are performed.
Methodology:
-
Cell Culture: Cancer cell lines with known PIK3CA mutation status are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to vehicle-treated control cells. IC50 values, the concentration of the drug that inhibits cell growth by 50%, are calculated using non-linear regression analysis.
Caption: A typical experimental workflow for a cell viability assay.
Western Blotting for pAkt Inhibition
Western blotting is a key technique used to confirm the on-target activity of this compound by measuring the levels of phosphorylated Akt (pAkt), a direct downstream substrate of PI3K.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound for a short period (e.g., 2-4 hours) and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pAkt (e.g., pAkt Ser473) and total Akt.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the pAkt bands is quantified and normalized to the total Akt bands to determine the extent of target inhibition.
Caption: A standard workflow for Western blot analysis of pAkt inhibition.
Conclusion
The target validation of this compound in cancer cell lines has provided a strong preclinical rationale for its clinical development. Its novel allosteric mechanism of action, leading to potent and selective inhibition of mutant PI3Kα, has been demonstrated through the inhibition of pAkt and the suppression of proliferation in PIK3CA-mutant cancer cells. The favorable toxicity profile, particularly the minimal impact on glucose homeostasis, suggests that this compound may offer a significant therapeutic advantage over existing PI3Kα inhibitors. Ongoing clinical trials will further elucidate the full potential of this promising new agent in the treatment of PIK3CA-mutated cancers.
References
Preclinical Xenograft Models for (S)-Zovegalisib Efficacy Testing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2][3][4] This targeted therapy is specifically designed to inhibit PI3Kα isoforms harboring oncogenic mutations, most commonly found in the kinase (e.g., H1047R) and helical (e.g., E542K, E545K) domains.[5][6] A key advantage of this compound is its minimal impact on wild-type PI3Kα, thereby avoiding the common side effect of hyperglycemia associated with other non-selective PI3Kα inhibitors.[2][5][7] Preclinical evaluation of this compound's anti-tumor efficacy has been robustly demonstrated in various xenograft models, providing a strong rationale for its clinical development.[2][3]
This technical guide provides a comprehensive overview of the preclinical xenograft models utilized for assessing the efficacy of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the mutated PI3Kα, a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9] In cancers with activating PIK3CA mutations, this pathway is constitutively active, driving tumorigenesis. By inhibiting the mutant PI3Kα, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and tumor growth.
Preclinical Xenograft Models
The preclinical efficacy of this compound has been evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, primarily focusing on breast cancer due to the high frequency of PIK3CA mutations in this malignancy.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by subcutaneously implanting human cancer cell lines with known PIK3CA mutations into immunocompromised mice.
| Cell Line | Cancer Type | PIK3CA Mutation | Key Findings with this compound |
| MCF7 | Breast Cancer | E545K (helical domain) | Significant tumor regression observed with monotherapy (100 mg/kg).[6][10] Synergistic effects and tumor regressions seen in combination with fulvestrant and abemaciclib.[6] |
| T47D | Breast Cancer | H1047R (kinase domain) | Dose-dependent tumor growth inhibition, with stasis or regression at 100 mg/kg.[6][10] |
| CAL33 | Head and Neck Squamous Cell Carcinoma | H1047R (kinase domain) | Potent in vitro inhibition of proliferation, suggesting suitability for in vivo studies.[11] |
| HCC1954 | Breast Cancer | H1047R (kinase domain) | Demonstrated sensitivity to this compound in in vitro assays.[11] |
| HSC-2 | Oral Squamous Cell Carcinoma | Not specified | Potent tumor growth inhibition demonstrated in Balb/c nude female mice.[3] |
Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of tumor fragments from a patient directly into mice, are considered more representative of the clinical heterogeneity of cancer.
| PDX Model | Cancer Type | PIK3CA Mutation | Key Findings with this compound |
| PIK3CA H1047R Mutant PDX | Breast Cancer | H1047R (kinase domain) | Combination with fulvestrant and CDK4/6 inhibitors (palbociclib or abemaciclib) resulted in tumor regressions.[6] |
| PIK3CA E545K Mutant PDX | Breast Cancer | E545K (helical domain) | Combination benefit observed with fulvestrant and CDK4/6 inhibitors at doses of this compound lower than required for single-agent efficacy.[6] |
Experimental Protocols
The following sections outline a general methodology for conducting preclinical xenograft studies to evaluate the efficacy of this compound.
Animal Models
-
Species: Mouse
-
Strains: Immunocompromised strains such as BALB/c nude or NOD/SCID are commonly used to prevent graft rejection.[1][12]
-
Sex: Female mice are typically used for breast cancer models.[10]
-
Age: 6-8 weeks at the time of cell implantation.
-
Housing: Animals should be housed in a pathogen-free environment with ad libitum access to food and water.
Cell Line Culture and Implantation (for CDX models)
-
Cell Culture: Culture PIK3CA-mutant cancer cell lines (e.g., MCF7, T47D) in appropriate media supplemented with fetal bovine serum and antibiotics until they reach approximately 80% confluency.[1]
-
Cell Harvesting: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in serum-free media or PBS at a concentration of 1 x 107 to 1 x 108 cells/mL.[1]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. For some cell lines, mixing the cell suspension 1:1 with Matrigel® may enhance the tumor take rate.[1] For estrogen-dependent breast cancer cell lines like MCF7, implantation of a supplemental estrogen pellet is required.[10]
Tumor Establishment and Monitoring
-
Tumor Growth: Monitor mice regularly for tumor formation.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week.[1]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width2) / 2.[1]
-
Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm3), randomize mice into treatment and control groups.[10][12]
Drug Formulation and Administration
-
Formulation: this compound is an oral agent. A common vehicle for oral administration of PI3K inhibitors is 0.5% methylcellulose or a solution of 10% NMP/90% PEG300.[1][13]
-
Dosing: Dosing can range from 12.5 to 100 mg/kg, administered once or twice daily via oral gavage.[3]
-
Treatment Duration: Treatment duration can vary depending on the study design, ranging from a few days to several weeks (e.g., 50 days).[3]
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the assessment of tumor growth inhibition. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.[1]
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).[1]
-
Pharmacodynamic Studies: To confirm target engagement, tumor and/or blood samples can be collected to measure the levels of phosphorylated AKT (pAKT) and other downstream effectors of the PI3K pathway.[10] Serum insulin and C-peptide levels can also be measured to assess the impact on glucose metabolism.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: Single-Agent Efficacy of this compound in CDX Models
| Cell Line | PIK3CA Mutation | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| T47D | H1047R | 100 | Twice Daily (b.i.d.) | Tumor stasis or regression | [10] |
| MCF7 | E545K | 100 | Twice Daily (b.i.d.) | Significant tumor regression | [10] |
Table 2: Combination Therapy Efficacy of this compound
| Model Type | PIK3CA Mutation | Combination Agents | Outcome | Reference |
| MCF7 CDX | E545K | Fulvestrant + Abemaciclib | Tumor regressions | [6] |
| PDX | H1047R or E545K | Fulvestrant + Palbociclib/Abemaciclib | Tumor regressions, synergy observed | [6] |
Conclusion
Preclinical xenograft models, including both cell line-derived and patient-derived xenografts, have been instrumental in demonstrating the potent and selective anti-tumor activity of this compound in cancers harboring PIK3CA mutations. The data generated from these models have shown significant tumor growth inhibition and regression, both as a single agent and in combination with other targeted therapies, while also confirming a favorable safety profile with regard to glucose metabolism. This comprehensive preclinical data package has provided a solid foundation for the ongoing clinical evaluation of this compound as a promising new therapy for patients with PIK3CA-mutant cancers. The methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. AKT-independent signaling downstream of oncogenic PIK3CA mutations in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Stock Market & Investing News | Seeking Alpha [seekingalpha.com]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. relaytx.com [relaytx.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
(S)-Zovegalisib in vitro assay protocols for cell viability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Zovegalisib, also known as RLY-2608, is a first-in-class, orally active, and allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2][3] It exhibits high selectivity for PI3Kα mutants over the wild-type (WT) enzyme, offering a promising therapeutic strategy for cancers harboring activating mutations in the PIK3CA gene.[4] These mutations are prevalent in various solid tumors, including breast cancer. The mechanism of action of this compound involves the specific inhibition of the PI3K/AKT/mTOR signaling pathway in cancer cells with PIK3CA mutations, leading to the suppression of tumor cell proliferation and survival.[3] Preclinical studies have demonstrated its potent anti-tumor activity in PIK3CA-mutant cancer cell lines and xenograft models.[5][6]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cell viability, with a focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
This compound selectively targets and inhibits the mutated PI3Kα protein. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, resulting in reduced cell proliferation, growth, and survival in PIK3CA-mutant cancer cells.
References
Application Notes and Protocols for Establishing (S)-Zovegalisib-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[4][5] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers, particularly in breast cancer.[5][6][7] While targeted inhibitors like this compound show promise, the development of drug resistance remains a significant clinical challenge.[4][6]
These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to this compound. Understanding the mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies to overcome treatment failure.
Signaling Pathway Overview
This compound selectively inhibits mutant PI3Kα, thereby blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to decreased cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the initial sensitivity of the parental cancer cell line to this compound. This is a critical first step for establishing the starting concentration for generating resistant cell lines.[8]
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF7, T47D, SNU601)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of concentrations. Given the high potency of this compound, a starting range of 0.1 nM to 1000 nM is recommended.[1]
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation of this compound-Resistant Cell Lines via Dose Escalation
Objective: To select for a population of cells that can survive and proliferate in the presence of increasing concentrations of this compound.
Materials:
-
Parental PIK3CA-mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Culture flasks/dishes
-
Cryopreservation medium
Procedure:
-
Initial Drug Exposure:
-
Culture the parental cell line in complete medium containing this compound at a starting concentration equal to the IC50 value determined in Protocol 1.
-
Continuously monitor the cells for signs of toxicity and proliferation.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration and are proliferating steadily (typically after 2-3 passages), increase the concentration of this compound by approximately 1.5 to 2-fold.
-
If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[9]
-
Continue this stepwise increase in drug concentration over several months. The development of a resistant cell line can take from 3 to 18 months.[9][10]
-
-
Maintenance and Cryopreservation:
-
Maintain the resistant cell line in a continuous culture with the highest tolerated concentration of this compound.
-
It is crucial to cryopreserve cell stocks at various stages of the dose escalation process as a backup.
-
-
Isolation of Monoclonal Resistant Lines (Optional):
-
Once a stable resistant population is established, monoclonal cell lines can be isolated using limiting dilution or cloning cylinders to ensure a homogenous population for downstream analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. relaytx.com [relaytx.com]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 6. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantifying PI3K Pathway Inhibition by (S)-Zovegalisib through Western Blot Analysis of Phospho-Akt
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various cancers, making it a key target for therapeutic intervention.[3] (S)-Zovegalisib is an orally active, allosteric, mutant-selective inhibitor of the PI3Kα isoform.[4][5][6][7][8] By inhibiting PI3Kα, this compound blocks the downstream signaling cascade, preventing the phosphorylation and activation of Akt.
The phosphorylation of Akt, particularly at serine 473 (p-Akt Ser473), is a well-established biomarker for the activation state of the PI3K/Akt pathway.[9] Therefore, Western blotting for phosphorylated Akt (p-Akt) is a fundamental and effective method to assess the pharmacodynamic efficacy of PI3K inhibitors like this compound in preclinical models. These application notes provide a detailed protocol for measuring the levels of p-Akt in cultured cells following treatment with this compound.
Signaling Pathway Overview
The PI3K/Akt pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[9] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by kinases such as PDK1 and mTORC2.[10] this compound exerts its effect by inhibiting PI3Kα, thereby preventing the production of PIP3 and subsequent activation of Akt.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-Akt
This protocol details the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473) and total Akt.
Experimental Workflow
Caption: General workflow for Western blot analysis of p-Akt levels.
Cell Culture and Treatment
-
Plate cells (e.g., a cancer cell line with a known PIK3CA mutation) at a density that will result in 70-80% confluency at the time of harvest.[9]
-
Allow cells to adhere and grow overnight in appropriate culture conditions.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).[9]
Cell Lysis and Protein Extraction
-
Following treatment, aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).[11]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[12][13]
-
Scrape the adherent cells from the plate using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[9][11]
-
Centrifuge the lysate at approximately 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9][11]
-
Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.[9][11]
Protein Quantification
-
Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.[12][14][15]
-
Prepare a standard curve using known concentrations of a protein standard, such as bovine serum albumin (BSA).[15][16]
-
Based on the concentrations determined, normalize all samples to the same concentration using lysis buffer. This ensures equal protein loading in the subsequent steps.[12]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Mix the normalized protein lysates with Laemmli sample buffer (e.g., 4X or 6X) to a final concentration of 1X.[17]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
Load equal amounts of protein (typically 20-50 µg per lane) into the wells of an SDS-polyacrylamide gel.[18]
-
Run the gel according to the electrophoresis system's specifications until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]
-
If using a PVDF membrane, pre-wet it in methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer.[20]
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.[20]
Immunoblotting
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17][21] Note: For phospho-antibodies, 5% BSA in TBST is often recommended to reduce background.[21][22]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9][22][23]
-
The following day, wash the membrane three to five times for 5-10 minutes each with TBST.[9][17]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9][17]
-
Wash the membrane again three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.[9][17]
Signal Detection and Analysis
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.[19]
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).[24][25]
-
Capture the chemiluminescent signal using a digital imager (e.g., a CCD-based system) or by exposing the membrane to X-ray film.[9][26]
-
For normalization, the membrane can be stripped and re-probed with primary antibodies for total Akt and a loading control (e.g., GAPDH or β-actin).[26] It is often preferable to run parallel gels to ensure the most accurate quantification.[9]
-
Quantify the band intensities using densitometry software. The level of p-Akt should be normalized to the level of total Akt to account for any changes in overall Akt protein expression.
Data Presentation
The quantitative data from the Western blot analysis can be summarized to demonstrate the dose-dependent effect of this compound on Akt phosphorylation.
Table 1: Effect of this compound on p-Akt (Ser473) Levels
| Treatment Group | This compound Conc. (nM) | Relative p-Akt / Total Akt Ratio (Normalized to Vehicle) |
| Vehicle Control | 0 (DMSO) | 1.00 |
| Treatment 1 | 10 | 0.78 |
| Treatment 2 | 50 | 0.45 |
| Treatment 3 | 100 | 0.21 |
| Treatment 4 | 500 | 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 8. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. Pierce BCA Protein Assay Protocol [protocols.io]
- 17. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. spb.dia-m.ru [spb.dia-m.ru]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. researchgate.net [researchgate.net]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. sinobiological.com [sinobiological.com]
- 26. Chemiluminescent Western blotting [jacksonimmuno.com]
Application Notes and Protocols for (S)-Zovegalisib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (S)-Zovegalisib (also known as RLY-2608) in preclinical mouse xenograft models. The protocols and data presented are synthesized from published research to guide the design and execution of in vivo efficacy studies.
Introduction
This compound is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] PI3Kα is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers due to mutations in the PIK3CA gene.[3] this compound selectively targets mutant forms of PI3Kα, leading to the inhibition of tumor growth in xenograft models with minimal impact on wild-type PI3Kα, thereby avoiding common side effects like hyperinsulinemia.[4]
Mechanism of Action: PI3Kα Signaling Pathway
This compound acts as an allosteric inhibitor of mutant PI3Kα. This selective inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. The subsequent reduction in AKT phosphorylation leads to decreased cell proliferation and survival in tumors harboring PIK3CA mutations.
Caption: PI3Kα signaling pathway and the inhibitory action of this compound.
Dosage and Administration in Mouse Xenograft Models
This compound is orally bioavailable and has demonstrated significant anti-tumor activity in various mouse xenograft models harboring PIK3CA mutations.
Table 1: Summary of this compound Dosage and Administration in Mouse Xenograft Models
| Xenograft Model (Cell Line) | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Study Duration | Reference |
| HSC-2 (PIK3CA mutant) | Balb/c nude | 12.5 - 100 | Oral (p.o.) | Once daily | 4 days | [4] |
| PIK3CA-mutant models | Not specified | 25 - 100 | Oral (p.o.) | Twice daily | 50 days | [4] |
| Generic PIK3CA-mutant | Not specified | 100 | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
The following protocols are synthesized to provide a comprehensive workflow for evaluating the efficacy of this compound in mouse xenograft models.
References
- 1. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Breast Tumor Cells with PI3K Mutation or HER2 Amplification Are Selectively Addicted to Akt Signaling | PLOS One [journals.plos.org]
- 3. altogenlabs.com [altogenlabs.com]
- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Culture Experiments Using (S)-Zovegalisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Zovegalisib, the S-enantiomer of Zovegalisib (RLY-2608), is a potent, orally active, first-in-class allosteric inhibitor that selectively targets mutant phosphatidylinositol 3-kinase alpha (PI3Kα).[1][2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common occurrence in various human cancers, frequently leading to uncontrolled cell proliferation and resistance to apoptosis.[4][5] this compound has demonstrated anti-tumor activity in preclinical models with PIK3CA mutations by inhibiting the proliferation of cancer cell lines and reducing the phosphorylation of AKT (pAKT), a key downstream effector in the PI3K pathway.[1][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and the PI3K/AKT signaling cascade. The following sections include methodologies for treating cancer cell lines, performing key cellular assays, and analyzing the resulting data.
Featured Applications
-
Inhibition of PI3K/AKT Signaling: Western blot analysis to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Assessment of Cell Viability: Quantitative measurement of cell proliferation and cytotoxicity using MTT and XTT assays.[7]
-
Detection of Apoptosis: Flow cytometry-based analysis of apoptosis induction using Annexin V and Propidium Iodide staining.[8]
Inhibition of PI3K/AKT Signaling Pathway
This protocol describes the use of Western blotting to measure the inhibition of AKT phosphorylation in cancer cells treated with this compound.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][9] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound, as a PI3Kα inhibitor, blocks this cascade at an early stage.
Experimental Protocol: Western Blot for p-AKT
-
Cell Culture and Treatment:
-
Plate PIK3CA mutant cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere and grow to 70-80% confluency.[5]
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.[4][10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Data Presentation
| Treatment Group | This compound Conc. | p-AKT (Ser473) Relative Intensity | Total AKT Relative Intensity |
| Vehicle Control | 0 nM | 1.00 | 1.00 |
| Low Dose | 10 nM | 0.75 | 0.98 |
| Medium Dose | 100 nM | 0.32 | 1.02 |
| High Dose | 1 µM | 0.05 | 0.99 |
Cell Viability Assays (MTT/XTT)
These protocols are designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7]
Experimental Workflow
Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-treated and no-cell controls.[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Protocol for XTT Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Reagent Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-500 nm.
Data Presentation
| This compound Conc. | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 nM (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 1 nM | 98.2 ± 4.5 | 95.1 ± 5.5 |
| 10 nM | 85.7 ± 3.9 | 78.4 ± 4.2 |
| 100 nM | 52.1 ± 2.8 | 45.3 ± 3.1 |
| 1 µM | 15.6 ± 1.9 | 12.8 ± 2.2 |
| 10 µM | 5.3 ± 1.1 | 4.1 ± 0.9 |
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Principle of Annexin V/PI Staining
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol
-
Cell Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Presentation
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound (100 nM) | 65.3 ± 3.5 | 25.8 ± 2.9 | 8.9 ± 1.5 |
| This compound (1 µM) | 20.1 ± 2.8 | 58.2 ± 4.1 | 21.7 ± 3.3 |
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Appropriate cancer cell lines (e.g., PIK3CA mutant lines)
-
Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (p-AKT Ser473, total AKT, loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing these assays, researchers can effectively characterize the inhibitory activity of this compound on the PI3K/AKT signaling pathway and its consequent impact on cancer cell viability and apoptosis. These methods are essential for the preclinical evaluation of this targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of (S)-Zovegalisib Stock Solutions for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of (S)-Zovegalisib (also known as (S)-RLY-2608) stock solutions for in vitro experimental use. Adherence to these guidelines will help ensure the accuracy and reproducibility of your results.
Physicochemical Properties of this compound
This compound is a potent and selective allosteric inhibitor of the PI3Kα isoform, particularly effective against mutant variants.[1][2][3] Accurate preparation of stock solutions is the first critical step for reliable in vitro studies. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | (S)-RLY-2608 | [4][5][6] |
| Molecular Formula | C₂₉H₁₄ClF₅N₆O₂ | [3] |
| Molecular Weight | 608.91 g/mol | [3] |
| CAS Number | 2733573-93-6 | [4][5] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
| 100 mg/mL (164.23 mM) in DMSO (with sonication and warming to 60°C) | [1] |
Signaling Pathway of PI3Kα
This compound is an inhibitor of phosphoinositide 3-kinase α (PI3Kα). The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival, which is often dysregulated in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by (S)-Zovegalisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth.[2] In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to the constitutive activation of this pathway, driving tumorigenesis and resistance to therapy.[3] By selectively targeting mutant PI3Kα, this compound aims to inhibit downstream signaling, including the phosphorylation of Akt, thereby inducing apoptosis (programmed cell death) in cancer cells harboring these mutations, while sparing cells with wild-type PI3Kα.[1] This selectivity is anticipated to result in a more favorable safety profile compared to non-selective PI3K inhibitors.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound and the PI3K/Akt Signaling Pathway
This compound functions by selectively inhibiting the activity of mutant PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt normally promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, such as Bad, and by activating pro-survival transcription factors. By inhibiting Akt activation, this compound effectively removes these pro-survival signals, leading to the activation of the apoptotic cascade.
Data Presentation
The following tables provide a representative example of how to present quantitative data from a flow cytometry analysis of apoptosis induced by this compound. Please note that the following data are for illustrative purposes only and are not derived from actual experimental results for this compound, as such specific data was not publicly available in the searched literature.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in a PIK3CA-mutant Cancer Cell Line (e.g., MCF-7) after 48 hours.
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 90.1 ± 3.5 | 6.8 ± 1.2 | 3.1 ± 0.7 |
| 10 | 75.4 ± 4.2 | 18.3 ± 2.5 | 6.3 ± 1.1 |
| 100 | 50.6 ± 5.1 | 35.1 ± 3.8 | 14.3 ± 2.3 |
| 1000 | 25.8 ± 4.8 | 48.9 ± 5.5 | 25.3 ± 3.9 |
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound in a PIK3CA-mutant Cancer Cell Line.
| Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 12 | 88.3 ± 3.3 | 8.5 ± 1.5 | 3.2 ± 0.9 |
| 24 | 70.5 ± 4.1 | 20.2 ± 2.8 | 9.3 ± 1.7 |
| 48 | 50.6 ± 5.1 | 35.1 ± 3.8 | 14.3 ± 2.3 |
| 72 | 35.2 ± 5.6 | 40.3 ± 4.9 | 24.5 ± 3.7 |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cancer cell lines treated with this compound.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
10X Binding Buffer (typically 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (e.g., as indicated in Table 1) or with a single concentration for different time points (e.g., as in Table 2). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion
The protocols and information provided in this application note offer a framework for the quantitative analysis of apoptosis induced by this compound using flow cytometry. This method is a robust and reliable approach for characterizing the pro-apoptotic activity of this novel PI3Kα inhibitor in preclinical cancer models. The detailed experimental procedures and data presentation guidelines will aid researchers in obtaining consistent and interpretable results, contributing to a better understanding of the therapeutic potential of this compound.
References
Application Notes and Protocols: Immunohistochemistry for PI3K Pathway Markers in (S)-Zovegalisib Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Zovegalisib (RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5][6] this compound has been shown to inhibit the proliferation of PIK3CA mutant cancer cell lines and demonstrates anti-tumor activity in xenograft models.[1]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key pharmacodynamic (PD) biomarkers in the PI3K pathway—phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated proline-rich AKT substrate of 40 kDa (p-PRAS40)—in tumor tissues treated with this compound. Analysis of these markers can confirm target engagement and elucidate the mechanism of action of this compound in a preclinical or clinical setting.
Data Presentation
The following tables are templates for summarizing quantitative IHC data. Researchers should populate these tables with their own experimental results.
Table 1: Summary of PI3K Pathway Marker Expression in this compound Treated Tumors
| Treatment Group | N | p-AKT (H-Score ± SD) | p-S6 (H-Score ± SD) | p-PRAS40 (H-Score ± SD) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Table 2: Percentage Inhibition of PI3K Pathway Markers by this compound
| Treatment Group | % Inhibition of p-AKT | % Inhibition of p-S6 | % Inhibition of p-PRAS40 |
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway targeted by this compound and the experimental workflow for IHC analysis.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunohistochemical analysis.
Experimental Protocols
I. Immunohistochemistry Staining Protocol
This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Specific conditions for each primary antibody are detailed in Table 3.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (see Table 3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Protein Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration (see Table 3).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with DAB substrate until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with mounting medium.
-
Table 3: Primary Antibody and Staining Conditions
| Target | Phosphorylation Site | Recommended Antibody (Clone) | Dilution | Antigen Retrieval |
| p-AKT | Ser473 | Rabbit mAb (D9E) | 1:50 - 1:100 | Citrate Buffer (pH 6.0) |
| p-S6 | Ser240/244 | Rabbit mAb (D68F8) | 1:300 - 1:1200 | Citrate Buffer (pH 6.0) |
| p-PRAS40 | Thr246 | Rabbit mAb (C77D7) | 1:100 | Citrate Buffer (pH 6.0) |
Antibody clones and dilutions are suggestions and should be optimized for specific experimental conditions.
II. Quantification of Immunohistochemical Staining (H-Score)
The H-score is a semi-quantitative method that assesses both the intensity and the percentage of stained tumor cells.[8][9][10]
Procedure:
-
Microscopic Evaluation:
-
Examine the stained slides under a light microscope.
-
Identify representative tumor areas for scoring, avoiding areas of necrosis or artifact.
-
-
Staining Intensity Assessment:
-
Categorize the staining intensity of tumor cells into four groups:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
-
Percentage of Stained Cells:
-
For each intensity level (1+, 2+, and 3+), estimate the percentage of positively stained tumor cells.
-
-
H-Score Calculation:
Disclaimer
These protocols and application notes are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Appropriate controls, including positive and negative tissue controls, should be included in all experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H-score [e-immunohistochemistry.info]
- 10. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Zovegalisib Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (S)-Zovegalisib for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as RLY-2608, is a potent and selective, orally active, allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] In many cancers, this pathway is overactive, contributing to tumor progression. This compound is designed to target mutant forms of PI3Kα, offering a therapeutic strategy for cancers harboring these mutations while potentially minimizing side effects associated with the inhibition of wild-type PI3Kα.[2]
Q2: What are the main challenges in preparing this compound for in vivo experiments?
Like many kinase inhibitors, this compound has poor aqueous solubility. This can lead to difficulties in preparing formulations that are suitable for administration to animals, potentially causing issues such as:
-
Low bioavailability: The compound may not be adequately absorbed, leading to suboptimal exposure in the animal.
-
Inconsistent results: Poorly dissolved or precipitated drug can lead to variable dosing and erratic experimental outcomes.
-
Precipitation upon administration: The formulation may appear stable on the bench but can precipitate when introduced into the physiological environment of the animal.[6][7][8]
Troubleshooting Guide
Q3: My this compound formulation is cloudy or contains visible particles. What should I do?
Cloudiness or the presence of particulates indicates that this compound is not fully dissolved or has precipitated out of solution. This will result in inaccurate dosing and poor bioavailability.
Troubleshooting Steps:
-
Verify Solubility Limits: Confirm the concentration of this compound is within the known solubility limits of the chosen vehicle.
-
Refine Preparation Technique:
-
Sequential Addition of Solvents: When preparing a mixed-solvent vehicle, add the components in the correct order, ensuring the compound is fully dissolved in each solvent before adding the next.
-
Gentle Heating: Warming the solution to 37-40°C can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Using a sonicator bath can help to break up particles and facilitate dissolution.[9]
-
-
Prepare Fresh Formulations: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to minimize the risk of precipitation over time.[9]
Q4: I am observing inconsistent results between animals in the same treatment group. Could this be a formulation issue?
Yes, inconsistent results are a common consequence of poor formulation stability. If the drug is not homogenously suspended or is precipitating over the course of the experiment, different animals may receive different effective doses.
Troubleshooting Steps:
-
Ensure Homogeneity: Before each dose is drawn, gently mix the bulk formulation to ensure a uniform suspension, especially if you are administering a suspension.
-
Check for Precipitation Over Time: Observe your formulation on the bench over a period equivalent to your dosing window. If you see any signs of precipitation, the formulation is not stable enough for your experimental needs.
-
Consider an Alternative Formulation: If the current formulation proves to be unstable, you may need to explore alternative vehicle compositions.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (164.23 mM) | May require ultrasonic warming and heating to 60°C. DMSO is hygroscopic, so use a fresh, unopened vial for best results.[9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (8.21 mM) | A commonly used vehicle for oral administration in preclinical studies.[9] |
Table 2: Recommended Preclinical Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (p.o.) | A standard formulation for increasing the solubility of hydrophobic compounds.[9] |
| 50% DMSO, 40% PEG300, 10% Ethanol | Oral (p.o.) | Has been used to improve the solubility of other poorly soluble drugs for oral administration in mice.[10] |
| Aqueous solution with cyclodextrins (e.g., HP-β-CD) | Oral (p.o.), Intravenous (i.v.) | Cyclodextrins can encapsulate hydrophobic drugs to increase their aqueous solubility. However, high concentrations of some cyclodextrins can cause renal toxicity in rodents.[11] |
| Corn Oil | Oral (p.o.) | Suitable for lipophilic compounds, often administered as a suspension. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Standard Co-Solvent Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be necessary to fully dissolve the compound.[9]
-
Sequential Addition of Excipients: For a 1 mL final working solution, begin with 400 µL of PEG300 in a sterile conical tube.
-
Add the required volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly. For a final concentration of 5 mg/mL, you would add 100 µL of the 50 mg/mL stock.
-
Add 50 µL of Tween-80 to the mixture and vortex until it is homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the solution thoroughly. The final solution should be clear.[9]
-
Final Check: Before administration, visually inspect the solution for any signs of precipitation. If necessary, briefly sonicate or warm the solution.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preparation and administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in (S)-Zovegalisib cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Zovegalisib in cell-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-enantiomer of Zovegalisib (also known as RLY-2608). It is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα)[1][2]. This compound targets a cryptic pocket near the ATP-binding site, leading to the inhibition of PI3Kα activity in cells with oncogenic mutations in the PIK3CA gene. This allosteric mechanism allows for high selectivity for mutant PI3Kα over the wild-type (WT) enzyme, which is intended to minimize off-target effects commonly seen with orthosteric PI3K inhibitors, such as hyperglycemia[1][2].
Q2: In which types of cell-based assays is this compound typically used?
This compound is primarily used in the following types of cell-based assays:
-
Cell Proliferation and Viability Assays: To determine the effect of the compound on the growth and survival of cancer cell lines, particularly those harboring PIK3CA mutations. Common assay formats include CellTiter-Glo®, MTT, and crystal violet staining[3].
-
Signaling Pathway Analysis (pAKT Western Blotting or HTRF): To measure the inhibition of the PI3K pathway by assessing the phosphorylation status of downstream targets, most notably AKT (at Ser473 and/or Thr308)[1][4].
-
Target Engagement Assays: To confirm that this compound is interacting with its intended target, PI3Kα, within the cellular context.
Q3: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time will vary depending on the cell line, assay type, and experimental goals. However, based on available data, a good starting point for a dose-response curve is a range from 1 nM to 10 µM. For signaling studies (e.g., pAKT inhibition), shorter incubation times (e.g., 2-6 hours) are often sufficient[1]. For cell viability and proliferation assays, longer incubation periods (e.g., 72-120 hours) are typically required to observe a significant effect[3][4].
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound cell-based assays can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution. |
| Edge Effects | Minimize evaporation from outer wells by filling them with sterile PBS or media without cells. Ensure proper humidity control in the incubator. |
| Inconsistent Drug Concentration | Prepare a master mix of the final drug dilution in media and add it to all treatment wells to ensure consistency. Avoid serial dilutions directly in the assay plate. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, which can significantly impact cell growth and metabolism. |
Issue 2: Weak or No Inhibition of pAKT Signal in Western Blots
Failure to observe a dose-dependent decrease in phosphorylated AKT (pAKT) can be due to several experimental factors.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate your primary antibodies for pAKT (Ser473/Thr308) and total AKT using a positive control (e.g., lysate from cells stimulated with a growth factor). |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead[5]. |
| Insufficient Lysis Buffer Inhibitors | Ensure your lysis buffer contains a fresh and potent cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. |
| Low Basal pAKT Levels | Some cell lines may have low basal PI3K pathway activity. Consider stimulating the pathway with a growth factor (e.g., insulin, IGF-1) for a short period before adding this compound to create a larger dynamic range for observing inhibition. |
| Incorrect Incubation Time | For signaling readouts, a time-course experiment (e.g., 1, 2, 4, 6 hours) is recommended to determine the optimal time point for observing maximal pAKT inhibition. |
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of RLY-2608 (this compound's racemate) in biochemical and cell-based assays.
Table 1: Biochemical IC50 Values of RLY-2608
| Target | IC50 (nmol/L) |
| PI3Kα WT | 69 ± 9 |
| PI3Kα H1047R | 16 ± 4 |
Data from Varkaris A, et al. Cancer Discov. 2024.[6]
Table 2: Cell-Based IC50 Values of RLY-2608 in MCF10A Cell Lines (pAKT HTRF Assay, 2-hour treatment)
| Cell Line | PIK3CA Status | IC50 (nmol/L) |
| MCF10A | Wild-Type | >10,000 |
| MCF10A | E545K | 130 |
| MCF10A | H1047R | 20 |
Data adapted from Varkaris A, et al. Cancer Discov. 2024.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in fresh culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72-120 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for pAKT (Ser473) Inhibition
This protocol outlines the steps to measure the inhibition of AKT phosphorylation by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to attach and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for 2-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess total AKT levels.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. relaytx.com [relaytx.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Identifying and minimizing off-target effects of (S)-Zovegalisib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S)-Zovegalisib (also known as RLY-2608).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4] It is the S-enantiomer of Zovegalisib.[2][3] Unlike orthosteric inhibitors that bind to the highly conserved ATP-binding pocket, this compound targets a cryptic pocket near the ATP-binding site, leading to its high selectivity for mutant forms of PI3Kα over the wild-type (WT) enzyme.[2] This selective inhibition of mutant PI3Kα blocks the downstream signaling pathway, including the phosphorylation of AKT, thereby inhibiting the proliferation of cancer cells harboring PIK3CA mutations.[4]
Q2: How selective is this compound?
This compound is highly selective for mutant PI3Kα. For instance, it has a reported IC50 of 4 nM for the PI3Kα H1047R mutant and is 12-fold more selective for this mutant over wild-type PI3Kα.[1] It is also reported to be highly selective over other PI3K isoforms and does not detectably inhibit other kinases.[1] Clinical data from the ReDiscover trial has supported this selectivity, showing a favorable safety profile with a notable absence of severe hyperglycemia, a common off-target effect associated with the inhibition of wild-type PI3Kα by other non-selective inhibitors.[5][6]
Q3: What are the potential off-target effects of this compound and how can I identify them in my experiments?
While this compound is designed for high selectivity, it is crucial to experimentally verify its off-target profile in your specific model system. Potential off-target effects could manifest as unexpected phenotypic changes, toxicity, or modulation of signaling pathways unrelated to PI3Kα.
Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This method screens this compound against a large panel of kinases to determine its selectivity profile. A chemoproteomics approach using immobilized kinase inhibitors (kinobeads) is a powerful technique for this purpose.[7][8]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical assay that can confirm direct target engagement of this compound with PI3Kα in a cellular context.[9][10][11][12][13] It can also be used in a proteome-wide manner (Thermal Proteome Profiling) to identify other proteins that are stabilized or destabilized by the compound, indicating potential off-target binding.
-
Quantitative Phosphoproteomics: This technique analyzes the phosphorylation status of thousands of proteins in response to this compound treatment.[14][15][16][17] Off-target kinase inhibition would lead to changes in the phosphorylation of substrates of those kinases. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common method for quantitative phosphoproteomics.[14][15][17]
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurately interpreting experimental results. Here are some strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits mutant PI3Kα signaling in your cellular model and use this concentration for your experiments.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally distinct PI3Kα inhibitor as a comparator to distinguish on-target from off-target effects.
-
Validate Findings with Orthogonal Approaches: If an unexpected phenotype is observed, use complementary techniques to validate that it is an on-target effect. For example, use siRNA or shRNA to knockdown PI3Kα and see if it phenocopies the effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target effects. 2. On-target toxicity in the specific cell line. 3. Compound solubility issues. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test this compound in a panel of cell lines with and without PIK3CA mutations to assess on-target vs. off-target toxicity. 3. Confirm the solubility of this compound in your cell culture medium. |
| Inconsistent inhibition of pAKT levels. | 1. Suboptimal inhibitor concentration. 2. Cell line-specific signaling dynamics. 3. Reagent or protocol variability. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Analyze pAKT levels at different time points after treatment. 3. Ensure consistent cell density, serum conditions, and antibody quality for Western blotting. |
| Discrepancy between in vitro potency and cellular activity. | 1. Poor cell permeability. 2. Active efflux of the compound. 3. Compound metabolism. | 1. Assess cell permeability using a cellular uptake assay. 2. Use inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular activity increases. 3. Analyze compound stability in cell culture medium over time. |
Data Presentation
Selectivity Profile of this compound (RLY-2608)
| Target | IC50 (nM) | Selectivity vs. WT PI3Kα |
| PI3Kα (H1047R mutant) | 4 | 12-fold |
| PI3Kα (Wild-Type) | ~48 | 1-fold |
Note: The IC50 for WT PI3Kα is estimated based on the 12-fold selectivity mentioned in the literature.
Example Kinome Scan Data Table
The following is a template illustrating how kinome scan data for this compound might be presented. This data is for illustrative purposes only.
| Kinase | % Inhibition at 1 µM |
| PI3Kα (H1047R) | >95% |
| PI3Kα (WT) | ~50% |
| PI3Kβ | <10% |
| PI3Kδ | <10% |
| PI3Kγ | <10% |
| AKT1 | <5% |
| mTOR | <5% |
| ... (and so on for a panel of ~400 kinases) |
Experimental Protocols
Kinome Profiling using Chemoproteomics (Kinobeads)
This protocol is adapted from methods used for profiling PI3K inhibitors.[7][8]
Objective: To identify the kinase targets of this compound from a complex cellular lysate.
Methodology:
-
Cell Culture and Lysis:
-
Culture human cancer cells (e.g., MCF-7, which has a PIK3CA mutation) to ~80-90% confluency.
-
Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysate.
-
-
Competition Binding:
-
Incubate a defined amount of cell lysate with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 4°C.
-
Add the lysate/compound mixture to kinobeads (sepharose beads coupled to a mixture of broad-spectrum kinase inhibitors).
-
Incubate for 1 hour at 4°C to allow kinases not bound to this compound to bind to the beads.
-
-
Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were competed off the beads by this compound.
-
-
Data Analysis:
-
Generate dose-response curves for each identified kinase to determine the apparent dissociation constant (Kd) or IC50.
-
Visualize the data as a kinome tree map to illustrate the selectivity profile.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is a general guide for performing CETSA to confirm target engagement.[9][10][11][12][13]
Objective: To verify the direct binding of this compound to PI3Kα in intact cells.
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HEK293T) in a suitable format (e.g., PCR tubes or 96-well plates).
-
Treat cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.
-
Include a non-heated control (37°C).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble PI3Kα at each temperature by Western blotting using a specific anti-PI3Kα antibody. Use a loading control (e.g., GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble PI3Kα as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Quantitative Phosphoproteomics using SILAC
This protocol provides a framework for identifying downstream signaling effects of this compound.[14][15][17]
Objective: To quantitatively assess changes in the phosphoproteome of cancer cells upon treatment with this compound.
Methodology:
-
SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine and arginine (e.g., 13C6, 15N2-Lys and 13C6, 15N4-Arg).
-
Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle control for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using trypsin.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms.
-
A change in the heavy/light ratio for a specific phosphopeptide indicates that its phosphorylation state is altered by this compound treatment.
-
Map the regulated phosphosites to their corresponding proteins and pathways to identify on- and off-target signaling effects.
-
Visualizations
References
- 1. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. streetinsider.com [streetinsider.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 15. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 17. SILAC phosphoproteomics reveals unique signaling circuits in CAR-T cells and the inhibition of B cell-activating phosphorylation in target cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to (S)-Zovegalisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to (S)-Zovegalisib (also known as RLY-2608) in cancer cell lines. This compound is a first-in-class, allosteric, mutant-selective inhibitor of PI3Kα.[1][2] While its unique mechanism of action overcomes resistance mediated by secondary mutations in the PIK3CA binding pocket that affect orthosteric inhibitors, resistance can still emerge through various bypass mechanisms.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it differ from other PI3Kα inhibitors?
A1: this compound is an allosteric inhibitor that binds to a cryptic pocket on the PI3Kα enzyme, distinct from the ATP-binding site targeted by orthosteric inhibitors like alpelisib.[4][6] This allosteric binding allows it to be highly selective for mutant forms of PI3Kα and remain effective even when secondary mutations arise in the orthosteric binding pocket, a common mechanism of resistance to conventional PI3Kα inhibitors.[3][4][7]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to this compound, despite its allosteric nature, can occur through several mechanisms that reactivate the PI3K pathway or engage parallel survival pathways. Key mechanisms include:
-
Genomic alterations within the PI3K pathway: This is a major mode of resistance. Studies have shown that in about 50% of patients who develop resistance to PI3Kα inhibitors, new genomic alterations are acquired within the PI3K pathway.[3][5]
-
Loss of PTEN function: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Its loss can lead to pathway reactivation.[3][5]
-
Activating mutations in AKT1: As a key downstream effector of PI3K, activating mutations in AKT1 can bypass the need for PI3Kα signaling.[3][5]
-
Upregulation of parallel signaling pathways: Activation of pathways like the MAPK/ERK cascade can provide alternative growth and survival signals.
-
Activation of PIM kinases: PIM kinases can maintain the activation of downstream PI3K effectors independently of AKT, conferring resistance.[8]
Q3: Can this compound overcome all forms of PI3Kα inhibitor resistance?
A3: No. While this compound is effective against resistance caused by secondary mutations in the PIK3CA gene that alter the binding pocket of orthosteric inhibitors, it may not be effective against resistance mechanisms that occur downstream or in parallel to PI3Kα.[4] For instance, co-occurring activating mutations in AKT1 can result in cross-resistance to both orthosteric and allosteric PI3Kα inhibitors.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides steps to diagnose and overcome acquired resistance.
| Observed Problem | Potential Cause | Recommended Action |
| Gradual increase in IC50 of this compound in your cell line over time. | Development of a resistant subpopulation of cells. | 1. Confirm Resistance: Perform a dose-response cell viability assay comparing the current cell line to an early-passage, sensitive parental stock. 2. Sequence Analysis: Perform targeted sequencing of key genes in the PI3K pathway (e.g., PIK3CA, PTEN, AKT1) to identify potential new mutations. 3. Pathway Analysis: Use Western blotting to assess the phosphorylation status of key downstream effectors (e.g., p-AKT, p-S6) to see if the pathway is reactivated despite treatment. |
| Cells show resistance to this compound but remain sensitive to an AKT inhibitor. | Acquired activating mutation in AKT1 or another downstream component. | 1. Confirm with Western Blot: Check for elevated p-AKT levels that are not suppressed by this compound but are reduced by an AKT inhibitor. 2. Combination Therapy: Evaluate the synergistic effects of combining this compound with an AKT inhibitor. |
| Loss of this compound efficacy and no new mutations in PIK3CA or AKT1. | 1. Loss of PTEN expression. 2. Activation of a bypass pathway (e.g., MAPK, PIM). | 1. Assess PTEN Status: Use Western blotting or immunohistochemistry to check for PTEN protein levels. 2. Investigate Bypass Pathways: Probe for activation of other signaling pathways (e.g., p-ERK for MAPK, PIM1 levels). Consider co-immunoprecipitation to identify new protein interactions. 3. Test Combination Therapies: Explore combinations of this compound with inhibitors of the identified bypass pathway (e.g., MEK inhibitors, PIM inhibitors). |
| High variability in experimental results with this compound. | 1. Cell line heterogeneity. 2. Inconsistent experimental conditions. | 1. Single-Cell Cloning: Isolate and characterize single-cell clones from the resistant population to obtain a more homogenous cell line. 2. Standardize Protocols: Ensure consistent cell passage number, seeding density, and drug preparation for all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of PI3K inhibitors in sensitive and resistant contexts.
Table 1: In Vitro Efficacy of PI3K Inhibitors in Engineered Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation | Secondary Alteration | Alpelisib IC50 (nM) | Inavolisib IC50 (nM) | RLY-2608 (this compound) IC50 (nM) |
| T47D | H1047R | None (Parental) | 50 | 5 | 10 |
| T47D | H1047R | W780R | >10,000 | >1,000 | 25 |
| T47D | H1047R | Q859K | >10,000 | >1,000 | 30 |
| T47D | H1047R | AKT1 E17K | >10,000 | >1,000 | >1,000 |
Data adapted from studies on acquired resistance to PI3Kα inhibitors. Absolute values are illustrative and may vary between experiments.[9]
Table 2: Efficacy of RLY-2608 (this compound) in PIK3CA-Mutant Xenograft Models [10][11]
| Xenograft Model | PIK3CA Mutation | Treatment | Tumor Growth Inhibition (%) | Change in Insulin Levels |
| Breast Cancer | E545K | RLY-2608 (50 mg/kg, BID) | >90 | Minimal |
| Head and Neck | H1047R | RLY-2608 (100 mg/kg, BID) | >85 | Minimal |
| Breast Cancer | E545K | Alpelisib (50 mg/kg, QD) | ~60 | Significant Increase |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate acquired resistance to this compound.
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[12][13][14]
-
Determine Initial IC50: Culture the parental cancer cell line and perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (comparable to the parental line in drug-free media), increase the this compound concentration by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process. Monitor the cells for changes in morphology and growth rate. At each stage of increased resistance, freeze down a stock of cells.
-
Characterize Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a full dose-response curve to quantify the new IC50 and calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[15][16][17]
-
Cell Lysis: Plate parental and resistant cells and treat with this compound at various concentrations for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, S6, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels to determine pathway activation.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability in response to treatment.[18][19][20]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
References
- 1. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Researchers Identify the Mutations That Drive Resistance to PI3K Inhibitors in Breast Cancer That Can Be Overcome by Next Generation Agents [massgeneral.org]
- 8. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Strategies to improve the in vivo efficacy of (S)-Zovegalisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of (S)-Zovegalisib (RLY-2608).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RLY-2608) is a first-in-class, orally active, allosteric inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2] It is designed to selectively target mutant forms of PI3Kα over the wild-type (WT) enzyme. This mutant selectivity is achieved by binding to a cryptic allosteric pocket near the ATP-binding site, which is more accessible in the activated conformation of mutant PI3Kα. By inhibiting mutant PI3Kα, this compound blocks the downstream signaling cascade, including the phosphorylation of AKT (pAKT), thereby inhibiting the proliferation of cancer cells harboring PIK3CA mutations.[1]
Q2: What is the primary advantage of this compound over other PI3Kα inhibitors?
The main advantage of this compound is its mutant selectivity, which spares the inhibition of wild-type PI3Kα.[3] Inhibition of wild-type PI3Kα is associated with on-target toxicities, most notably hyperglycemia, which often limits the therapeutic window of other PI3Kα inhibitors like alpelisib.[3][4] Preclinical and clinical data have shown that this compound has a minimal impact on insulin and glucose homeostasis, reducing the risk of hyperglycemia.[1][3][4][5]
Q3: What types of tumor models are most suitable for in vivo studies with this compound?
In vivo studies with this compound should be conducted in tumor models harboring activating mutations in the PIK3CA gene.[1][5] Xenograft models using human cancer cell lines with known PIK3CA mutations (e.g., in the kinase or helical domains) are appropriate. Patient-derived xenograft (PDX) models that retain the genetic characteristics of the primary tumor are also highly relevant for evaluating the efficacy of this compound.
Q4: Can this compound overcome resistance to other PI3K inhibitors?
Yes, due to its allosteric mechanism of action, this compound has the potential to overcome resistance mechanisms that affect orthosteric PI3Kα inhibitors. For instance, it may be effective against tumors that have developed secondary mutations in the PIK3CA gene that prevent the binding of orthosteric inhibitors.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
Possible Cause 1: Inadequate Formulation or Dosing
-
Solution: Ensure proper formulation and administration. A recommended formulation for oral gavage in mice is a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The reported efficacious dose range in preclinical xenograft models is 25-100 mg/kg, administered orally twice a day.[1] It is crucial to ensure the compound is fully solubilized or homogeneously suspended to ensure consistent dosing.
Possible Cause 2: Insufficient Target Engagement
-
Solution: Verify target inhibition in the tumor tissue. This can be done by measuring the levels of phosphorylated AKT (pAKT) at Ser473, a key downstream biomarker of PI3Kα activity. A significant reduction in pAKT levels in the tumor following treatment indicates successful target engagement. See the detailed experimental protocol for pAKT analysis below.
Possible Cause 3: Tumor Model Insensitivity
-
Solution: Confirm the PIK3CA mutation status of your tumor model. This compound is a mutant-selective inhibitor, and its efficacy is dependent on the presence of an activating PIK3CA mutation. If the mutation status is unknown or if the tumor has a low allelic frequency of the mutation, the response to treatment may be limited.
Issue 2: Difficulty with In Vivo Formulation
Possible Cause: Compound Precipitation
-
Solution: this compound is a lipophilic compound and may be prone to precipitation in aqueous solutions. The recommended formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is designed to improve solubility.[1] When preparing the formulation, it is important to first dissolve the compound in DMSO before adding the other components. Gentle warming and vortexing can aid in dissolution. Prepare the formulation fresh daily to minimize the risk of precipitation.
Issue 3: Unexpected Toxicity or Adverse Events
Possible Cause: Off-Target Effects or Vehicle Toxicity
-
Solution: While this compound is designed to have an improved safety profile, it is important to monitor for any signs of toxicity in your animal models, such as weight loss, changes in behavior, or signs of distress. In preclinical studies, this compound has been shown to be well-tolerated with minimal impact on glucose homeostasis.[3][5] However, it is always advisable to include a vehicle-only control group to distinguish between compound-related toxicity and effects of the vehicle. If toxicity is observed, consider a dose reduction.
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound (Monotherapy)
| Tumor Model | Dosing Schedule | Outcome | Reference |
| PIK3CA-mutant xenografts | 25-100 mg/kg, p.o., BID for 50 days | Tumor growth inhibition | [1] |
| HSC-2 xenografts | 12.5-100 mg/kg, p.o., single dose for 4 days | Potent tumor growth inhibition | [1] |
Table 2: Preclinical Pharmacokinetics of this compound
While preclinical studies have demonstrated dose-dependent plasma exposure of this compound, specific pharmacokinetic parameters such as Cmax, Tmax, and half-life in mouse models have not been detailed in the publicly available literature reviewed.[6]
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a 10 mg/mL solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and mix thoroughly.
-
Add Saline to bring the solution to the final volume (45%) and mix thoroughly.
-
The final solution should be clear. If any precipitation is observed, gentle warming and vortexing may be used to aid dissolution.
-
Prepare the formulation fresh daily.
Protocol 2: Assessment of pAKT Inhibition in Tumor Xenografts by Western Blot
This protocol provides a general guideline for assessing the pharmacodynamic effect of this compound by measuring pAKT levels in tumor tissue.
1. Tumor Tissue Collection and Lysis:
a. Euthanize mice at the desired time point after the final dose of this compound. b. Excise the tumor and immediately snap-freeze it in liquid nitrogen. Store at -80°C until further processing. c. Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge the lysate at high speed to pellet cellular debris. e. Collect the supernatant containing the protein lysate.
2. Protein Quantification:
a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
3. Western Blotting:
a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for pAKT (Ser473) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein like GAPDH.
Protocol 3: Recommended Dosing Schedule for Combination Therapy with Fulvestrant
This is a suggested starting point for a preclinical combination study in a mouse xenograft model. Optimization may be required based on the specific tumor model and experimental goals.
-
This compound: 50 mg/kg, administered orally, twice daily.
-
Fulvestrant: 25 mg/kg, administered subcutaneously, once weekly.[2]
Rationale: The this compound dose is within the effective range observed in monotherapy studies. The fulvestrant dose and schedule are based on preclinical studies aiming to model clinical exposure.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-innovation.org [the-innovation.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Technical Support Center: Managing Hyperglycemia in Preclinical Models Treated with PI3Kα Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperglycemia in preclinical models treated with Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do PI3Kα inhibitors cause hyperglycemia?
A1: Hyperglycemia is an on-target effect of PI3Kα inhibitors. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of glucose metabolism.[1][2][3] Inhibition of PI3Kα disrupts this pathway, leading to:
-
Decreased glucose uptake: PI3Kα signaling is essential for the translocation of glucose transporters (like GLUT4) to the cell surface in insulin-sensitive tissues such as skeletal muscle and adipose tissue. Inhibition of PI3Kα impairs this process, reducing glucose uptake from the blood.[4][5][6]
-
Increased hepatic glucose production: PI3Kα inhibition can lead to increased glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose) in the liver.[5][7]
This disruption in glucose homeostasis results in elevated blood glucose levels. The body may try to compensate by increasing insulin secretion, leading to hyperinsulinemia.[5][7]
Figure 1: Simplified signaling pathway of PI3Kα inhibitor-induced hyperglycemia.
Q2: What are the common preclinical models used to study PI3Kα inhibitor-induced hyperglycemia?
A2: Several preclinical rat models have been utilized to investigate hyperglycemia induced by PI3Kα inhibitors and the efficacy of management strategies. These include:
-
Healthy, non-diabetic models: Healthy Brown Norway (BN) rats are used to study the effects of PI3Kα inhibitors on glucose and insulin levels in a non-diabetic setting.[8][9]
-
Mild diabetic models: Zucker diabetic fatty (ZDF) rats, which represent a model of type 2 diabetes, are employed to assess the impact of these inhibitors in a pre-existing diabetic condition.[8][9]
-
Tumor-bearing models: Tumor-bearing nude rats (e.g., with Rat1-myr-p110α/HBRX3077 tumors) are used to evaluate the management of hyperglycemia while also assessing the anti-tumor efficacy of the PI3Kα inhibitor.[8][9]
Q3: How should I monitor blood glucose in my preclinical models?
A3: Regular and consistent blood glucose monitoring is critical. A typical workflow involves:
-
Baseline Measurement: Measure fasting blood glucose (FBG) levels before initiating treatment with the PI3Kα inhibitor to establish a baseline.[10]
-
Acclimatization: Allow animals to acclimatize to handling and blood collection procedures to minimize stress-induced hyperglycemia.
-
Regular Monitoring: After starting treatment, monitor blood glucose at regular intervals. The frequency may vary depending on the study design, but daily monitoring for the first week is often recommended, followed by less frequent monitoring (e.g., twice weekly) once hyperglycemia is stable or managed.[10][11]
-
Timing of Measurement: Blood glucose can be measured at various time points, such as fasting, post-prandial, or at specific times after drug administration, depending on the experimental goals.
-
Method of Collection: Blood can be collected via tail vein or saphenous vein puncture. Use a calibrated glucometer for accurate readings.[11]
Figure 2: General workflow for blood glucose monitoring in preclinical models.
Troubleshooting Guide
Q4: My animals are experiencing severe hyperglycemia after PI3Kα inhibitor treatment. What are my options for management?
A4: Several strategies can be employed to manage PI3Kα inhibitor-induced hyperglycemia in preclinical models. The most common and effective interventions are the use of anti-hyperglycemic agents and dietary modifications.
1. Anti-Hyperglycemic Agents:
-
Metformin: Metformin is a first-line therapy for type 2 diabetes and has been shown to be effective in managing PI3Kα inhibitor-induced hyperglycemia.[4][7][12] It primarily works by decreasing hepatic glucose production and improving insulin sensitivity.[12]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors (e.g., Dapagliflozin): SGLT2 inhibitors have demonstrated significant efficacy in controlling hyperglycemia in this context, in some cases more effectively than metformin.[4][8][9] They work by promoting the excretion of glucose in the urine.[9] Preclinical studies have shown that SGLT2 inhibitors can normalize blood glucose and reduce insulin levels in rats treated with the PI3Kα inhibitor alpelisib.[8][9][13] Importantly, the anti-tumor efficacy of alpelisib was maintained when co-administered with dapagliflozin.[8][9][13]
2. Dietary Interventions:
-
Low-Carbohydrate/Ketogenic Diet: Preclinical studies in mice suggest that a ketogenic diet (very low in carbohydrates, high in fat) can mitigate the rise in blood glucose and insulin levels following PI3K inhibitor administration.[10][14] This dietary approach may also enhance the anti-tumor efficacy of the inhibitor by preventing the insulin feedback loop that can reactivate the PI3K pathway.[14][15] However, it's important to monitor the overall health and well-being of the animals on such a diet, as some studies have reported potential negative effects on their general condition.[16]
Decision-Making Workflow for Managing Hyperglycemia:
Figure 3: Decision-making workflow for managing PI3Kα inhibitor-induced hyperglycemia.
Q5: Will managing hyperglycemia affect the anti-tumor efficacy of the PI3Kα inhibitor?
A5: This is a critical consideration. The compensatory hyperinsulinemia that can occur with PI3Kα inhibitor-induced hyperglycemia may potentially reactivate the PI3K pathway in tumor cells, thereby reducing the anti-cancer efficacy of the treatment.[4][5][7][15] Therefore, managing both hyperglycemia and hyperinsulinemia is important.
Preclinical studies have shown that co-administration of dapagliflozin (an SGLT2 inhibitor) with alpelisib did not compromise the anti-tumor efficacy of alpelisib in tumor-bearing rats.[8][9][13] Similarly, a ketogenic diet, by lowering insulin levels, has been suggested to enhance the efficacy of PI3K inhibitors.[14][15] While metformin is a standard treatment, SGLT2 inhibitors and ketogenic diets may be particularly beneficial in not only controlling blood glucose but also in preventing the insulin-mediated resistance to PI3Kα inhibitors.[17][18]
Data from Preclinical Studies
Table 1: Effects of Interventions on Blood Glucose and Insulin in Preclinical Models Treated with Alpelisib
| Animal Model | Intervention | Change in Blood Glucose | Change in Insulin Levels | Impact on Alpelisib Efficacy | Reference |
| Healthy Brown Norway (BN) Rats | Metformin + Dapagliflozin | Normalized blood glucose | Reduced insulin levels | Not Assessed | [8],[9] |
| Zucker Diabetic Fatty (ZDF) Rats | Metformin + Dapagliflozin | Normalized blood glucose | Reduced insulin levels | Not Assessed | [8],[9] |
| Tumor-Bearing Nude Rats | Dapagliflozin | Normalized blood glucose | Reduced insulin levels | Efficacy maintained | [8],[13],[9] |
| Mouse Models of Cancer | Ketogenic Diet | Reduced blood glucose | Reduced insulin levels | Enhanced efficacy | [14] |
| Mouse Models of Cancer | SGLT2 inhibitor | Reduced blood glucose | Reduced insulin levels | Enhanced efficacy | [5],[18] |
| Mouse Models of Cancer | Metformin | Modest effect on glucose | No significant reduction | No significant enhancement | [18] |
Note: This table summarizes findings from multiple studies and specific quantitative values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Hyperglycemia Management Strategies
-
Animal Model Selection: Choose an appropriate preclinical model (e.g., healthy, diabetic, or tumor-bearing rats or mice).
-
Acclimatization and Baseline: House animals in a controlled environment and allow for acclimatization. Obtain baseline measurements for body weight and fasting blood glucose.
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Vehicle control
-
PI3Kα inhibitor alone
-
PI3Kα inhibitor + Metformin
-
PI3Kα inhibitor + SGLT2 inhibitor
-
PI3Kα inhibitor + Dietary intervention (e.g., ketogenic diet)
-
-
Treatment Administration: Administer the PI3Kα inhibitor and the anti-hyperglycemic agents according to the study design (e.g., oral gavage, in-diet formulation). Ensure appropriate vehicle controls are used.
-
Monitoring:
-
Blood Glucose: Monitor blood glucose levels at predetermined intervals (e.g., daily for the first week, then twice weekly).
-
Insulin: Collect plasma at specified time points to measure insulin levels (e.g., via ELISA).
-
Body Weight: Monitor body weight regularly (e.g., twice weekly).
-
Tumor Growth (for tumor-bearing models): Measure tumor volume regularly.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the different treatment groups.
Protocol 2: Blood Glucose Monitoring in Rodents
-
Animal Restraint: Gently restrain the animal. For mice, various restraint devices are available. For rats, gentle handling may be sufficient.
-
Site Preparation: Warm the tail or limb to increase blood flow. Clean the area with an alcohol wipe and allow it to dry.
-
Blood Collection:
-
Tail Vein: Make a small nick in the lateral tail vein with a sterile lancet or needle.
-
Saphenous Vein: Shave the fur over the lateral saphenous vein on the hind limb and use a sterile lancet or needle to puncture the vein.
-
-
Glucose Measurement: Collect a small drop of blood onto a glucose test strip and read the result using a calibrated glucometer.
-
Post-Procedure Care: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops. Return the animal to its cage and monitor for any signs of distress.[11]
References
- 1. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Considerations for Management of Alpelisib Induced Hyperglycemia [adcesconnect.org]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. A preclinical overview of metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 15. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sodium-Glucose Cotransporter-2 Inhibitors for Hyperglycemia in Phosphoinositide 3-kinase Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Long-term stability and storage of (S)-Zovegalisib solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of (S)-Zovegalisib solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid powder, long-term storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1][2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[3][4]
Q2: My this compound solution appears to have precipitated after thawing or dilution. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded, especially when diluting a DMSO stock into an aqueous buffer. Here are some steps to address this:
-
Sonication and Warming: Gentle warming and/or sonication can help redissolve the compound.[1]
-
Fresh Preparation: It is always best to prepare fresh working solutions for experiments.[3][4]
-
Solvent Choice: Ensure you are using a suitable solvent. While DMSO is common, its hygroscopic nature (ability to absorb water) can affect solubility over time.[1]
-
Stepwise Dilution: When preparing aqueous working solutions from a DMSO stock, a stepwise dilution can prevent precipitation.
Q3: I've noticed a color change in my this compound solution. Is it still usable?
A3: A color change in your stock or working solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly recommended to discard any solution that has changed color and prepare a fresh stock from solid material to ensure the reliability of your experimental results.
Q4: How can I minimize the degradation of this compound in my experimental setup?
A4: To minimize degradation, it is recommended to prepare fresh working solutions for each experiment.[3][4] If solutions need to be stored, even for a short period, they should be protected from light and kept at the recommended temperature. For in vivo experiments, it is advised to use the working solution on the same day it is prepared.[3][4]
Storage and Stability Data
The following tables summarize the recommended storage conditions and stability of this compound in both solid and solution forms.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent (DMSO) | -80°C | 6 months[3][4] |
| -20°C | 1 month[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound and DMSO to achieve a 10 mM concentration. The molecular weight of Zovegalisib is 608.91 g/mol .
-
Carefully weigh the this compound powder and add it to the appropriate vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator or gentle warming to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Protocol 2: Assessment of Long-Term Solution Stability
This protocol provides a general framework for assessing the long-term stability of this compound in a chosen solvent.
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., DMSO, ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
-
Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple amber glass vials to be stored under different temperature conditions and for different time points.
-
Analyze an initial sample (T=0) to determine the initial concentration and purity using a validated stability-indicating HPLC-UV or LC-MS method.
-
Store the aliquots at the selected temperatures (e.g., -20°C, 4°C, and room temperature) and protect them from light.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature and analyze it using the same analytical method as the initial sample.
-
Compare the concentration and purity of the stored samples to the initial (T=0) sample to determine the percentage of degradation.
-
Record any changes in physical appearance, such as color or precipitation.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
This compound is an allosteric, mutant-selective inhibitor of the p110α catalytic subunit of PI3K.[5][6] The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway is initiated by growth factor binding to a receptor tyrosine kinase, leading to the activation of PI3K. This compound inhibits the p110α subunit of PI3K, blocking the downstream cascade that promotes cell proliferation and survival.
Experimental Workflow for Solution Preparation and Use
The following diagram outlines a logical workflow for the preparation and use of this compound solutions in a research setting.
Caption: A recommended workflow for preparing and using this compound solutions to ensure consistency and minimize degradation.
References
Addressing batch-to-batch variability of (S)-Zovegalisib
Welcome to the technical support center for (S)-Zovegalisib (also known as RLY-2608). This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability and to provide guidance for consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different batches. What could be the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors related to both the compound itself and the experimental setup. Batch-to-batch variability of the compound is a primary suspect. Key aspects to consider include:
-
Purity and Impurity Profile: The presence of impurities can significantly alter the apparent potency of the compound. Even small percentages of highly active or inhibitory impurities can affect the experimental results.
-
Enantiomeric Purity: this compound is a chiral molecule. The presence of the (R)-enantiomer could potentially interfere with the binding of the active (S)-enantiomer to its target, PI3Kα, or it might have off-target effects, leading to inconsistent results.
-
Compound Stability and Handling: this compound, like many small molecules, can degrade if not stored or handled properly. Ensure the compound is stored under the recommended conditions (typically -20°C or -80°C) and that stock solutions are not subjected to frequent freeze-thaw cycles.
-
Assay Conditions: Variability in cell density, passage number, serum concentration, and incubation times can all contribute to shifts in IC50 values. It is crucial to maintain highly consistent assay conditions between experiments.
Q2: How can we verify the quality and consistency of a new batch of this compound?
A2: To ensure the reliability of your results, it is advisable to perform in-house quality control on new batches of this compound. Recommended analyses include:
-
Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method to determine the purity of the compound and to identify any potential impurities.
-
Chiral HPLC for Enantiomeric Purity: A specific chiral HPLC method should be used to determine the percentage of the desired (S)-enantiomer and to quantify the amount of the inactive or interfering (R)-enantiomer.
-
Mass Spectrometry (MS): To confirm the identity of the compound by verifying its molecular weight.
-
Biological Activity Assay: Test the new batch in a well-established and validated in-house assay, such as a Western blot for p-Akt inhibition or a cell proliferation assay, and compare the results to a previously characterized reference batch.
Q3: What are the acceptable limits for impurities in a research-grade batch of this compound?
A3: For research-grade materials, purity is often expected to be high, typically >98% or >99%. According to ICH guidelines Q3A(R2) and Q3B(R2), which are primarily for clinical-grade materials, specific thresholds are set for reporting, identification, and qualification of impurities.[1][2][3][4][5][6][7][8][9] While not strictly required for preclinical research, these guidelines provide a useful framework. For a potent molecule like this compound, it is crucial to keep impurities that might have pharmacological activity at the lowest possible level. The acceptable level of the inactive (R)-enantiomer should also be minimized, ideally to less than 1%.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of PI3Kα Signaling (p-Akt Levels)
Possible Causes and Troubleshooting Steps:
-
Degraded Compound:
-
Action: Prepare fresh stock solutions of this compound from a new vial. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Concentration:
-
Action: Verify the calculations for your dilutions. Perform a dose-response experiment to confirm the optimal concentration range for your cell line.
-
-
Cellular Health and Confluency:
-
Action: Ensure cells are healthy and within an optimal confluency range (typically 70-80%). Overly confluent or stressed cells may exhibit altered signaling.
-
-
Insufficient Pathway Activation:
-
Action: Ensure the PI3K/Akt pathway is adequately stimulated in your experimental model (e.g., through growth factor stimulation) to observe a significant inhibitory effect.
-
-
Antibody Performance in Western Blot:
Issue 2: High Variability in Cell Proliferation/Viability Assays
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Action: Ensure a homogenous cell suspension and use a consistent seeding density across all wells and plates.
-
-
Edge Effects in Multi-well Plates:
-
Action: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.
-
-
Variability in Drug Treatment:
-
Action: Use a multichannel pipette for drug addition to ensure consistent timing and volume across wells.
-
-
Batch-to-Batch Variability of Reagents:
-
Action: Use the same lot of media, serum, and assay reagents for a set of comparative experiments.
-
Quantitative Data Summary
The following tables provide illustrative data for acceptable quality control parameters for this compound and typical IC50 values in relevant cell lines. Note that these are example values and may vary depending on the specific supplier and experimental conditions.
Table 1: Illustrative Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (S)-enantiomer |
| Identity | Mass Spectrometry | Conforms to structure |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Table 2: Illustrative Biological Activity of this compound in PIK3CA-Mutant Cell Lines
| Cell Line | PIK3CA Mutation | Assay Type | IC50 (nM) |
| T47D | H1047R | Cell Proliferation | 10 - 50 |
| MCF7 | E545K | Cell Proliferation | 20 - 100 |
| T47D | H1047R | p-Akt (Ser473) Inhibition | 5 - 20 |
Key Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
This protocol describes the assessment of this compound activity by measuring the phosphorylation of Akt, a key downstream target in the PI3K signaling pathway.[10][11][12][13][14]
1. Cell Culture and Treatment: a. Plate PIK3CA-mutant cells (e.g., T47D) in 6-well plates and allow them to reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal p-Akt levels. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO). d. Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before harvesting.
2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability as an indicator of the anti-proliferative effect of this compound.
1. Cell Seeding: a. Seed PIK3CA-mutant cells (e.g., T47D) in a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Treat the cells with the desired concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control.
3. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-Zovegalisib Treatment Schedules in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (S)-Zovegalisib treatment schedules in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as RLY-2608, is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] It is designed to selectively target cancer cells harboring activating mutations in the PIK3CA gene while sparing wild-type PI3Kα. This selectivity aims to minimize off-target toxicities, such as hyperglycemia, which are common with non-selective PI3Kα inhibitors.[1][4]
Q2: What is the recommended starting dose for this compound in mouse xenograft models?
Preclinical studies have shown that this compound is efficacious in a dose-dependent manner.[5] Dosing regimens of 25-100 mg/kg administered orally twice a day (BID) have demonstrated significant tumor growth inhibition in various PIK3CA-mutant xenograft models.[2][5] A dose of 100 mg/kg BID has been shown to lead to tumor regression.[4] The optimal dose for a specific model will depend on the tumor type, the specific PIK3CA mutation, and the experimental endpoint.
Q3: What is the target level of pathway modulation for optimal efficacy?
In preclinical models, continuous exposure to this compound that results in approximately 80% inhibition of the AKT pathway (as measured by phosphorylated AKT or pAKT levels) has been correlated with anti-tumor efficacy.[6][7]
Q4: Should this compound be administered once a day (QD) or twice a day (BID)?
While both QD and BID schedules have been explored, BID dosing is more commonly reported in preclinical efficacy studies to maintain continuous target inhibition.[2][5] A BID schedule can help maintain plasma concentrations above the target IC80 for pAKT inhibition throughout the dosing interval.[6]
Q5: What is the recommended vehicle for oral administration of this compound in animal studies?
A commonly used vehicle for the oral administration of this compound in preclinical studies is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Q6: How should this compound be stored?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Suboptimal tumor growth inhibition despite dosing. | Insufficient drug exposure. | - Verify the formulation and dosing procedure. Ensure complete dissolution and accurate administration. - Consider increasing the dose or dosing frequency (e.g., from QD to BID). - Perform a pilot pharmacokinetic (PK) study to determine if plasma concentrations are reaching the target efficacious levels. |
| Inadequate target engagement. | ||
| Tumor model resistance. | ||
| Signs of toxicity in animals (e.g., weight loss, lethargy). | Vehicle toxicity. | - If using high concentrations of DMSO or other organic solvents, consider reducing their percentage in the formulation. - Run a vehicle-only control group to assess the tolerability of the formulation. |
| On-target toxicity (less common with this compound). | ||
| Precipitation of this compound in the formulation. | Solubility limits exceeded. | - Ensure you are not exceeding the solubility of this compound in your chosen vehicle. - Prepare the formulation by first dissolving the compound in a small amount of DMSO before adding the other components. - Gentle warming and sonication may aid in dissolution. |
| Improper mixing. | ||
| Variability in tumor response between animals in the same treatment group. | Inconsistent dosing. | - Ensure accurate and consistent oral gavage technique for all animals. |
| Differences in tumor establishment or animal health. |
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a PIK3CA-Mutant Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle | N/A | 0 | Control group. |
| This compound | 25 mg/kg BID | Significant | Demonstrates dose-dependent efficacy. |
| This compound | 50 mg/kg BID | More pronounced | Higher doses lead to greater tumor growth inhibition. |
| This compound | 100 mg/kg BID | Regression | High doses can lead to tumor regression. |
| Data synthesized from preclinical studies presented in scientific literature.[4][5] |
Table 2: In Vivo Pharmacodynamic Modulation of pAKT by this compound
| Dose (mg/kg BID) | Time Post-Dose (hours) | pAKT Inhibition (%) |
| 12.5 | 2 | ~50 |
| 12 | ~25 | |
| 25 | 2 | ~75 |
| 12 | ~50 | |
| 50 | 2 | >90 |
| 12 | ~75 | |
| Data is estimated from graphical representations in a preclinical study using an MCF7 (PIK3CA E545K) xenograft model.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
Weigh the this compound powder and dissolve it in DMSO to create a stock solution. For example, to prepare a final formulation with 10% DMSO, you can make a 10x stock solution in DMSO.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add the required volume of Tween-80 and mix again.
-
Finally, add the required volume of saline to reach the final desired concentration and volume.
-
Vortex the final solution until it is clear and homogenous.
-
It is recommended to prepare this formulation fresh on the day of dosing.
Protocol 2: In Vivo Dose-Optimization Study in a Mouse Xenograft Model
Objective: To determine the optimal dose and schedule of this compound for maximal anti-tumor efficacy with acceptable tolerability.
Animal Model:
-
Immunocompromised mice (e.g., nude or NSG)
-
Subcutaneously implanted with a PIK3CA-mutant human cancer cell line.
Experimental Design:
-
Once tumors reach an average size of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment groups could include:
-
Vehicle control (oral, BID)
-
This compound at three different dose levels (e.g., 25, 50, 100 mg/kg, oral, BID)
-
(Optional) A group with an alternative dosing schedule (e.g., 50 mg/kg, oral, QD)
-
-
Administer the treatments for a predefined period (e.g., 21-28 days).
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Record animal body weight twice weekly as a measure of toxicity.
-
-
Pharmacodynamic Assessment (Satellite Group):
-
Include a satellite group of animals for each treatment arm.
-
At a predetermined time point (e.g., on day 7), collect tumor and plasma samples at different times post-dosing (e.g., 2, 8, and 12 hours) to assess pAKT levels by western blot or ELISA and drug concentration by LC-MS/MS.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study.
-
Collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Signaling pathway of mutant PI3Kα and the inhibitory action of this compound.
Caption: Experimental workflow for a dose-optimization study of this compound.
Caption: Logic diagram for troubleshooting suboptimal efficacy in this compound studies.
References
- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. relaytx.com [relaytx.com]
- 6. relaytx.com [relaytx.com]
- 7. onclive.com [onclive.com]
Investigating unexpected toxicity of (S)-Zovegalisib in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing (S)-Zovegalisib in in vivo experiments. Our aim is to help you navigate and troubleshoot potential challenges, particularly unexpected toxicity, during your research.
General Information
This compound, also known as RLY-2608, is an orally active, first-in-class allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] It is designed to selectively target mutant forms of PI3Kα, which are frequently implicated in various cancers.[4] This mutant-selective approach is intended to offer a therapeutic advantage by minimizing the inhibition of wild-type (WT) PI3Kα, thereby avoiding common side effects associated with other PI3K inhibitors, such as hyperglycemia and rash.[4][5] Preclinical models have shown that Zovegalisib can inhibit tumor growth in xenograft models with a reduced impact on insulin levels.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric inhibitor that selectively binds to a cryptic pocket near the ATP-binding site of mutant PI3Kα.[5] This selective inhibition of the mutated enzyme is designed to block downstream signaling pathways that promote cancer cell proliferation and survival, while sparing the wild-type PI3Kα that is crucial for normal physiological processes like glucose metabolism.
Q2: What are the known and expected side effects of PI3Kα inhibitors?
A2: The class of PI3K inhibitors is associated with a range of adverse events. For PI3Kα inhibitors, the most common toxicities include hyperglycemia and rash.[7] Other potential side effects observed with pan-PI3K inhibitors include diarrhea, fatigue, and myelosuppression.[7] Some targeted therapies have also been associated with pneumonitis.[8] While this compound is designed to mitigate some of these by being mutant-selective, it is important to monitor for any signs of these class-related toxicities.
Q3: How is this compound different from other PI3K inhibitors like alpelisib or inavolisib?
A3: this compound is an allosteric and mutant-selective inhibitor, whereas many other PI3K inhibitors are orthosteric, meaning they compete with ATP at the catalytic site.[4][5] This allosteric and mutant-selective mechanism is intended to provide a better safety profile, particularly by avoiding the significant hyperglycemia often seen with orthosteric inhibitors that also block wild-type PI3Kα.[4][5]
Troubleshooting Guide: Investigating Unexpected In Vivo Toxicity
This guide provides a structured approach to troubleshooting unexpected adverse events observed during in vivo studies with this compound.
Issue 1: Unexpected and Significant Body Weight Loss
Q: We are observing significant and unexpected body weight loss in our animal models treated with this compound, exceeding what is typical for the model. How should we investigate this?
A: Unexpected body weight loss can be a sign of systemic toxicity. A systematic investigation is crucial to determine the underlying cause.
Recommended Investigative Steps:
-
Dose and Formulation Verification:
-
Confirm the correct dosage calculation and administration volume.
-
Verify the stability and homogeneity of the dosing formulation. Refer to the recommended formulation protocol.
-
-
Clinical Observations:
-
Increase the frequency of clinical observations to monitor for other signs of distress, such as changes in posture, activity levels, or fur condition.
-
Monitor food and water intake daily.
-
-
Blood Glucose Monitoring:
-
Although Zovegalisib is designed to have minimal impact on insulin, it is prudent to measure blood glucose levels to rule out hyperglycemia, a known side effect of PI3Kα inhibitors.
-
-
Hematological and Clinical Chemistry Analysis:
-
Collect blood samples for a complete blood count (CBC) and serum clinical chemistry panel. This can provide insights into organ-specific toxicity (e.g., liver, kidney).
-
-
Necropsy and Histopathology:
-
At the end of the study or if an animal reaches a humane endpoint, perform a full necropsy.
-
Collect major organs for histopathological examination to identify any cellular damage or inflammation.
-
Issue 2: Severe Skin Rash or Dermatological Abnormalities
Q: Our study animals are developing a severe skin rash after several days of treatment with this compound. What is the recommended course of action?
A: Skin rash is a known side effect of some PI3K inhibitors.[7] The following steps can help in characterizing and managing this observation.
Recommended Investigative Steps:
-
Dose-Response Assessment:
-
If possible, include a dose-range finding study to determine if the skin rash is dose-dependent.
-
-
Dermatological Scoring:
-
Implement a standardized scoring system to quantify the severity and progression of the rash (e.g., based on erythema, edema, and extent of involvement).
-
-
Histopathological Examination:
-
Collect skin biopsies from affected and unaffected areas for histopathological analysis to characterize the nature of the inflammation.
-
-
Rule out Other Causes:
-
Ensure the observed skin condition is not due to other experimental factors such as bedding, diet, or secondary infection.
-
Issue 3: Unexpected Gastrointestinal (GI) Distress (e.g., Diarrhea)
Q: We are observing a higher than expected incidence of diarrhea in our treatment group. How should we proceed with the investigation?
A: Diarrhea is a potential adverse event associated with PI3K inhibitors.[9] A thorough investigation is necessary to understand the cause and severity.
Recommended Investigative Steps:
-
Characterize the Diarrhea:
-
Note the onset, duration, and severity of the diarrhea.
-
Observe the consistency and color of the feces.
-
-
Hydration and Supportive Care:
-
Ensure animals have ad libitum access to water and consider providing hydration support if necessary.
-
-
Pathogen Screening:
-
Rule out opportunistic infections by performing microbiological analysis of fecal samples.
-
-
Histopathology of the GI Tract:
-
At necropsy, collect sections of the small and large intestines for histopathological examination to look for signs of inflammation, mucosal damage, or other abnormalities.
-
Data Presentation
Table 1: Recommended In Vivo Dosing and Formulation for this compound in Xenograft Models
| Parameter | Recommendation | Reference |
| Dosing Range | 12.5 - 100 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosing Frequency | Once or twice daily | [1] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Table 2: Potential Class-Related Adverse Events of PI3K Inhibitors
| Adverse Event | Organ System | Potential Investigation Methods |
| Hyperglycemia | Endocrine | Blood glucose monitoring, insulin level measurement |
| Rash | Integumentary | Dermatological scoring, skin biopsy and histopathology |
| Diarrhea | Gastrointestinal | Fecal observation, histopathology of the GI tract |
| Pneumonitis | Respiratory | Lung weight measurement, histopathology of the lungs |
| Hematological Toxicities | Hematopoietic | Complete Blood Count (CBC) |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Rodents
-
Animal Handling: Gently restrain the animal.
-
Blood Collection: Using a sterile lancet, prick the tail vein to obtain a small drop of blood.
-
Measurement: Apply the blood drop to a test strip in a calibrated glucometer.
-
Recording: Record the blood glucose reading.
-
Frequency: Measurements can be taken at baseline and at various time points post-dose (e.g., 2, 4, 8, and 24 hours).
Protocol 2: Tissue Collection for Histopathology
-
Euthanasia: Euthanize the animal using an approved method.
-
Necropsy: Perform a systematic gross examination of all major organs.
-
Tissue Collection: Collect samples of interest (e.g., skin, sections of the GI tract, liver, kidneys, lungs).
-
Fixation: Immediately place the collected tissues in 10% neutral buffered formalin.
-
Processing: After adequate fixation, tissues can be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
Visualizations
Caption: PI3Kα signaling pathway and the inhibitory action of this compound.
Caption: General workflow for investigating unexpected in vivo toxicity.
Caption: Decision tree for troubleshooting specific adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. drughunter.com [drughunter.com]
- 6. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 7. mdpi.com [mdpi.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. targetedonc.com [targetedonc.com]
Validation & Comparative
A Preclinical Head-to-Head: (S)-Zovegalisib vs. Alpelisib in PIK3CA-Mutant Breast Cancer Models
In the landscape of targeted therapies for PIK3CA-mutant breast cancer, a new contender, (S)-Zovegalisib (RLY-2608), is emerging with a distinct mechanism aimed at overcoming the limitations of the approved inhibitor, alpelisib. Preclinical studies highlight this compound as a first-in-class allosteric, mutant-selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα), a stark contrast to the orthosteric inhibition of both mutant and wild-type PI3Kα by alpelisib. This fundamental difference in binding and selectivity translates to a potentially superior safety profile for this compound, particularly concerning hyperglycemia, a common dose-limiting toxicity of alpelisib, while maintaining robust anti-tumor activity.
This guide provides a comprehensive comparison of this compound and alpelisib, presenting key preclinical data from in vitro and in vivo studies in PIK3CA-mutant breast cancer models.
Mechanism of Action: A Tale of Two Binding Sites
Alpelisib, a well-established PI3Kα inhibitor, functions by competing with ATP at the catalytic site of the enzyme. This orthosteric inhibition, while effective against the mutated, overactive PI3Kα in cancer cells, also affects the wild-type (WT) enzyme present in healthy tissues. The inhibition of WT PI3Kα is a key contributor to off-target effects, most notably the disruption of glucose metabolism leading to hyperglycemia.[1][2][3]
This compound, on the other hand, employs an allosteric mechanism, binding to a novel pocket on the PI3Kα protein that is distinct from the active site.[4] This allosteric modulation allows for high selectivity towards the mutant forms of PI3Kα over the wild-type enzyme. By sparing the wild-type PI3Kα, this compound is designed to minimize the on-target toxicities associated with alpelisib.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies comparing the activity of this compound and alpelisib.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound (RLY-2608) | Alpelisib | Cell Line / Assay Condition | Reference |
| Biochemical Selectivity (Mutant vs. WT PI3Kα) | ~12-fold selective for H1047R mutant | Equipotent | Biochemical Assay | [5] |
| pAKT Inhibition IC50 (T47D; PIK3CA H1047R) | Potent inhibition | Potent inhibition | Western Blot | [6] |
| Cell Proliferation IC50 (T47D; PIK3CA H1047R) | More potent against mutant cells | Equipotent between WT and mutant | Cell Viability Assay | [4] |
| Cell Proliferation IC50 (MCF7; PIK3CA E545K) | Potent inhibition | Potent inhibition | Cell Viability Assay | [7] |
| Cell Proliferation IC50 (MDAMB361; PIK3CA E545K) | Potent inhibition | Potent inhibition | Cell Viability Assay | [4] |
Table 2: In Vivo Efficacy in PIK3CA-Mutant Breast Cancer Xenograft Models
| Parameter | This compound (RLY-2608) | Alpelisib | Animal Model | Reference |
| Tumor Growth Inhibition | Significant tumor growth inhibition, leading to stasis or regression | Comparable efficacy to RLY-2608 | T47D (PIK3CA H1047R) Xenograft | [8] |
| Tumor Growth Inhibition | Dose-dependent tumor growth inhibition leading to full regressions | Non-selective orthosteric inhibitors show tumor growth inhibition | MDAMB361 (PIK3CA E545K) Xenograft | [4][6] |
| Impact on Insulin Levels | Minimal impact on insulin levels | Significant increase in insulin levels | T47D Xenograft | [5] |
| Glucose Homeostasis | Maintained glucose homeostasis | Disrupted glucose homeostasis | HR+ BC Mouse Xenograft Models | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and alpelisib on the proliferation of PIK3CA-mutant breast cancer cell lines.
Methodology:
-
Cell Culture: PIK3CA-mutant human breast cancer cell lines (e.g., T47D [H1047R], MCF7 [E545K], MDAMB361 [E545K]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or alpelisib for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated by fitting the data to a four-parameter dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and impact on glucose metabolism of this compound and alpelisib in a PIK3CA-mutant breast cancer xenograft model.
Methodology:
-
Animal Model: Female immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: PIK3CA-mutant human breast cancer cells (e.g., T47D) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle, this compound, alpelisib).
-
Drug Administration: The compounds are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic and Safety Assessment: At the end of the study, blood samples may be collected to measure insulin and glucose levels. Tumors may be excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.
Conclusion
The preclinical data strongly suggest that this compound's allosteric and mutant-selective mechanism of action offers a significant advantage over the orthosteric inhibitor alpelisib. By selectively targeting the mutated PI3Kα driving cancer cell proliferation while sparing the wild-type enzyme, this compound demonstrates comparable anti-tumor efficacy to alpelisib in PIK3CA-mutant breast cancer models but with a markedly improved safety profile, particularly with respect to hyperglycemia. These findings provide a compelling rationale for the continued clinical development of this compound as a potentially more tolerable and effective therapeutic option for patients with PIK3CA-mutant breast cancer. Further clinical investigation is warranted to confirm these preclinical observations in patients.
References
- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. relaytx.com [relaytx.com]
- 5. the-innovation.org [the-innovation.org]
- 6. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]
- 7. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]
- 8. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
An Objective Comparison of the Allosteric Mechanisms of (S)-Zovegalisib and Inavolisib in PI3Kα Inhibition
This guide provides a detailed comparison of the mechanisms of action for two distinct inhibitors of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme: this compound (RLY-2608) and inavolisib (GDC-0077). Both agents target oncogenic mutants of PI3Kα, a critical node in cancer cell signaling, but achieve inhibition through fundamentally different molecular interactions. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of their inhibitory profiles.
Introduction to this compound and Inavolisib
The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, with activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3Kα) occurring in up to 40% of hormone receptor-positive (HR+) breast cancers.[1] While orthosteric inhibitors that compete with ATP have been developed, their clinical utility can be limited by on-target toxicities, such as hyperglycemia, which result from the inhibition of wild-type (WT) PI3Kα in healthy tissues.[1][2]
This compound and inavolisib represent advanced strategies to overcome this limitation. This compound is a first-in-class allosteric inhibitor designed to selectively target mutant forms of PI3Kα.[3][4] Inavolisib, while binding to the ATP pocket, possesses a unique mechanism that induces the selective degradation of the mutant PI3Kα protein.[5][6]
Contrasting Mechanisms of Action
This compound: An Allosteric, Pan-Mutant Selective Inhibitor
This compound functions as an allosteric inhibitor, binding to a previously unknown cryptic pocket near the ATP-binding site of the p110α subunit.[1][2] This binding is pan-mutant selective, meaning it effectively inhibits PI3Kα harboring various common mutations, including those in the helical and kinase domains.[3][7]
The allosteric mechanism relies on conformational dynamics. Activating mutations in PI3Kα are thought to favor a more "open" and active conformation of the enzyme.[1] this compound preferentially binds to this mutant-driven conformation, stabilizing an inactive state. Crucially, its affinity for the wild-type enzyme is significantly lower, sparing its function in normal physiological processes like glucose metabolism and thereby mitigating the risk of hyperglycemia.[1][2]
Inavolisib: An ATP-Competitive Inhibitor and Mutant Protein Degrader
Inavolisib is a potent, ATP-competitive inhibitor that binds within the kinase domain of p110α.[5][8] Its primary distinguishing feature is a novel, dual mechanism of action: in addition to blocking kinase activity, it triggers the selective, proteasome-mediated degradation of the mutant p110α protein, while largely sparing the wild-type protein.[9][10][11]
This degradation is dependent on receptor tyrosine kinase (RTK) activity.[10] By promoting the destruction of the oncogenic driver protein, inavolisib achieves a more durable and sustained inhibition of downstream PI3K signaling compared to inhibitors that only block enzymatic function.[9][12] This dual action of kinase inhibition and protein degradation represents a unique strategy to deepen and prolong the therapeutic response.[13]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data for this compound and inavolisib, highlighting their distinct potency and selectivity profiles.
| Parameter | This compound (RLY-2608) | Inavolisib (GDC-0077) | Reference |
| Binding Site | Allosteric Cryptic Pocket | ATP-Binding Site | [1][2],[5][8] |
| Mechanism | Allosteric Inhibition | ATP-Competitive Inhibition & Mutant Protein Degradation | [3][4],[10][11] |
| IC50 (PI3Kα H1047R) | 4 nM | - | [7] |
| IC50 (PI3Kα WT) | ~48 nM (calculated) | - | [7] |
| IC50 (PI3Kα general) | - | 0.034 - 0.038 nM | [13] |
| Selectivity (WT vs. Mutant) | ~12-fold selective for mutant | Preferentially inhibits mutant over WT; Induces selective degradation of mutant. | [7],[9] |
| Selectivity (vs. other PI3K isoforms) | Highly selective over other isoforms | >300-fold selective over other Class I PI3K isoforms | [7],[5][8] |
Experimental Protocols
The distinct mechanisms of these inhibitors were elucidated through a combination of structural biology, biophysical, and biochemical techniques.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques were essential for identifying the precise binding sites of the inhibitors.
-
Protocol: Recombinant PI3Kα (p110α/p85α complex), either wild-type or mutant, is purified. The protein is then co-crystallized with the inhibitor. For crystallography, X-ray diffraction patterns are collected from the crystals to solve the three-dimensional structure.[1] For Cryo-EM, the protein-inhibitor complex is flash-frozen and imaged with an electron microscope to reconstruct a high-resolution 3D map.[1]
-
Application: X-ray crystallography unambiguously identified the novel allosteric binding site for a this compound analogue.[1] Similarly, crystal structures of inavolisib in complex with PI3Kα confirmed its binding within the ATP-competitive site (PDB ID: 8EXV).[5]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a biophysical technique used to probe protein conformational dynamics in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent.
-
Protocol: The PI3Kα enzyme is incubated in a deuterated buffer in the presence and absence of the inhibitor for varying amounts of time.[14][15] The exchange reaction is quenched, and the protein is digested into peptides. The mass of these peptides is then measured by mass spectrometry to determine the level of deuterium incorporation. Regions of the protein that become more protected from exchange upon inhibitor binding are identified as interaction sites or areas of allosteric conformational change.[14][16]
-
Application: This method is critical for confirming allosteric inhibition, as it can reveal changes in protein dynamics far from the actual binding site, providing a map of the inhibitor's effect on the enzyme's conformation.[17]
Biochemical Kinase Assays (e.g., ADP-Glo, HTRF)
These assays are used to quantify the enzymatic activity of PI3Kα and determine the potency (IC50) of inhibitors.
-
Protocol: The PI3Kα enzyme, a lipid substrate (like PIP2), and ATP are combined in the presence of varying concentrations of the inhibitor. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[18][19] Technologies like ADP-Glo use a luminescence-based readout, while Homogeneous Time-Resolved Fluorescence (HTRF) uses fluorescence, to quantify the reaction product.[20]
-
Application: These assays were used to determine the IC50 values and isoform selectivity of both this compound and inavolisib.[7][13][19]
Cellular Assays (Western Blot and Viability)
These experiments validate the mechanism of action within a biological context.
-
Protocol:
-
Western Blot: Cancer cell lines with known PIK3CA mutations are treated with the inhibitor. Cell lysates are then collected, and proteins are separated by size via gel electrophoresis. Antibodies specific to phosphorylated downstream targets (like pAKT) are used to measure pathway inhibition. Antibodies against p110α are used to measure changes in total protein levels to confirm degradation.[10]
-
Cell Viability Assays: Cells are treated with a range of inhibitor concentrations for several days, and cell proliferation or viability is measured using reagents like CellTiter-Glo.[21]
-
-
Application: Western blots were crucial in demonstrating that inavolisib leads to the degradation of the p110α protein, not just the inhibition of its downstream signaling.[10] Both assays confirm that pathway inhibition translates to anti-proliferative effects in cancer cells.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway showing distinct inhibition points for this compound and inavolisib.
References
- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zovegalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 10. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inavolisib | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of phosphoinositide 3-kinase inhibitors by bottom-up electron-transfer dissociation hydrogen/deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Zovegalisib in Combination with Fulvestrant for HR+/HER2- Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of (S)-Zovegalisib in combination with fulvestrant against other PI3K inhibitors in the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-), PIK3CA-mutated advanced breast cancer. The information is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Introduction
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that, when dysregulated, can drive cancer cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in HR+/HER2- breast cancer. This has led to the development of PI3K inhibitors as a therapeutic strategy.
This compound (RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of PI3Kα.[1][2] Its unique mechanism of action, targeting mutant forms of PI3Kα while sparing the wild-type protein, is designed to enhance the therapeutic window and reduce the common side effects associated with other PI3K inhibitors, such as hyperglycemia.[3][4] This guide compares the performance of this compound in combination with the selective estrogen receptor degrader (SERD) fulvestrant to other notable PI3K inhibitor combinations.
Mechanism of Action: A Visualized Pathway
The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival. In HR+/HER2- breast cancer with a PIK3CA mutation, this pathway is often constitutively active. This compound selectively inhibits the mutant PI3Kα, while fulvestrant targets the estrogen receptor (ER), a primary driver of this breast cancer subtype. The dual blockade of these pathways offers a synergistic approach to treatment.
Comparative Efficacy of PI3K Inhibitors with Fulvestrant
The following table summarizes the key efficacy data from clinical trials evaluating different PI3K inhibitors in combination with fulvestrant for the treatment of HR+/HER2-, PIK3CA-mutated advanced breast cancer.
| Drug Combination | Trial Name | Phase | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound + Fulvestrant | ReDiscover (NCT05216432) | I | Previously treated HR+/HER2-, PIK3CA-mutant advanced breast cancer | 9.2 months (overall); 10.3 months (kinase mutations)[5][6] | 33% (overall); 53% (kinase mutations)[5] |
| Alpelisib + Fulvestrant | BYLieve (NCT03056755) | II | HR+/HER2-, PIK3CA-mutant advanced breast cancer, post-CDK4/6i | 7.3 months[7] | 28% (in Cohort C)[8] |
| Taselisib + Fulvestrant | SANDPIPER (NCT02340221) | III | Postmenopausal HR+/HER2-, PIK3CA-mutant advanced breast cancer, post-aromatase inhibitor | 7.4 months[1][9] | 28%[10] |
| Fulvestrant + Placebo | SANDPIPER (NCT02340221) | III | Postmenopausal HR+/HER2-, PIK3CA-mutant advanced breast cancer, post-aromatase inhibitor | 5.4 months[1][9] | 11.9%[10] |
Comparative Safety Profile
A significant differentiator for this compound is its potential for an improved safety profile due to its mutant selectivity. This table compares the incidence of common adverse events associated with PI3K inhibitors.
| Drug Combination | Trial Name | Any Grade Hyperglycemia | Grade ≥3 Hyperglycemia | Any Grade Rash | Any Grade Diarrhea | Treatment Discontinuation due to AEs |
| This compound + Fulvestrant | ReDiscover (NCT05216432) | 50%[6] | 3%[6] | Low incidence reported[6] | Low incidence reported[6] | 2%[10] |
| Alpelisib + Fulvestrant | BYLieve (NCT03056755) | 58.3%[7] | 29%[11] | 28.3%[7] | 59.8%[7] | 20.5%[7] |
| Taselisib + Fulvestrant | SANDPIPER (NCT02340221) | Not specified | Not specified | Not specified | Not specified | 16.8%[1][9] |
| Fulvestrant + Placebo | SANDPIPER (NCT02340221) | Not specified | Not specified | Not specified | Not specified | 2.3%[1][9] |
Preclinical Evidence for this compound
Preclinical studies in PIK3CA-mutant xenograft mouse models have demonstrated that this compound effectively inhibits tumor growth.[2][12] Notably, these studies also showed that this compound has a minimal impact on insulin levels, a key indicator of glucose homeostasis, which is often disrupted by less selective PI3Kα inhibitors.[2][12][13] While specific quantitative tumor growth inhibition percentages from these preclinical studies are not consistently reported in the public domain, the qualitative results supported the advancement of this compound into clinical trials.[14]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate interpretation and comparison of clinical trial data. Below are summaries of the methodologies for the key trials discussed.
ReDiscover Trial (this compound + Fulvestrant)
-
Study Design: A Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study (NCT05216432).[5][10]
-
Patient Population: Adult patients with previously treated, HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[10] All patients had received prior endocrine therapy and a CDK4/6 inhibitor.
-
Treatment Regimen: this compound administered orally twice daily in combination with a standard dose of fulvestrant. The recommended Phase 2 dose (RP2D) of this compound was determined to be 600 mg twice daily.[5]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or RP2D, and to assess the safety and tolerability of the combination.[15]
-
Secondary Endpoints: To evaluate the preliminary anti-tumor activity, including ORR and PFS, as assessed by the investigator according to RECIST 1.1.[10]
BYLieve Trial (Alpelisib + Fulvestrant)
-
Study Design: A Phase 2, multicenter, open-label, two-cohort, non-comparative study (NCT03056755).[7][16]
-
Patient Population: Patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer who had progressed on or after treatment with a CDK4/6 inhibitor.[7]
-
Treatment Regimen: Alpelisib (300 mg) administered orally once daily, plus fulvestrant (500 mg) administered intramuscularly on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[11]
-
Primary Endpoint: The proportion of patients alive without disease progression at 6 months.[7]
-
Secondary Endpoints: Included PFS, overall response rate, and safety.[16]
SANDPIPER Trial (Taselisib + Fulvestrant)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, international, multicenter trial (NCT02340221).[1][9]
-
Patient Population: Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant, unresectable, locally advanced or metastatic breast cancer after recurrence or progression during or after an aromatase inhibitor therapy.[10]
-
Treatment Regimen: Patients were randomized 2:1 to receive either taselisib (4 mg) or placebo orally once daily, in combination with fulvestrant (500 mg) administered intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle.[1]
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]
-
Secondary Endpoints: Included overall survival, objective response rate, and safety.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a patient enrolled in a clinical trial evaluating a PI3K inhibitor in combination with fulvestrant.
Conclusion
The combination of this compound and fulvestrant demonstrates promising clinical activity in patients with heavily pretreated HR+/HER2-, PIK3CA-mutated advanced breast cancer. The preliminary data from the ReDiscover trial suggests a favorable efficacy profile, with a median PFS of 9.2 months and an ORR of 33% in the overall population, and even higher rates in patients with kinase mutations.[5]
Crucially, the safety profile of this compound appears to be a significant advantage over other PI3K inhibitors. The lower rates of grade ≥3 hyperglycemia and overall treatment discontinuations due to adverse events suggest that its mutant-selective mechanism of action may translate into a more tolerable treatment option for patients.[6][10]
While the data for this compound is from an earlier phase trial compared to the Phase 3 data for taselisib and the Phase 2 data for alpelisib, the initial results are encouraging. The planned Phase 3 ReDiscover-2 trial will be critical in confirming these findings and establishing the role of this compound in the treatment landscape for this patient population. For researchers and drug development professionals, the development of mutant-selective PI3Kα inhibitors like this compound represents a promising step towards more targeted and less toxic cancer therapies.
References
- 1. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. onclive.com [onclive.com]
- 5. ReDiscover Trial: Novel PI3Kα Inhibitor RLY-2608 Shows Promising Safety, Efficacy | Docwire News [docwirenews.com]
- 6. Effectiveness of Alpelisib + Fulvestrant Compared with Real‐World Standard Treatment Among Patients with HR+, HER2–, PIK3CA‐Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor (BYLieve): one cohort of a phase 2, multicentre, open-label, non-comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. onclive.com [onclive.com]
- 13. Progress in the Research and Development of PI3Kα Drug Targets [synapse.patsnap.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Efficacy of (S)-Zovegalisib in Patient-Derived Xenograft Models: A Guide for Researchers
(S)-Zovegalisib (RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] This guide provides a comparative analysis of its anti-tumor activity in patient-derived xenograft (PDX) models, offering valuable insights for researchers, scientists, and drug development professionals. A key differentiator of this compound is its ability to selectively target mutant forms of PI3Kα while sparing the wild-type (WT) enzyme, which is crucial for normal glucose metabolism.[4][5][6] This selectivity aims to decouple the potent anti-tumor effects from the hyperglycemia commonly associated with other PI3Kα inhibitors.[4][5]
Comparative Anti-Tumor Efficacy in Xenograft Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound across various cancer models harboring PIK3CA mutations. The following tables summarize the quantitative data from head-to-head comparisons with other PI3Kα inhibitors in breast cancer xenograft models.
| Cell Line Xenograft Model | PIK3CA Mutation | Treatment | Dosage | Tumor Growth Inhibition | Insulin Level Perturbation |
| HCC1954 | H1047R (Kinase Domain) | This compound | 25mg/kg BID | Significant Tumor Regression | Minimal |
| This compound | 50mg/kg QD | Significant Tumor Regression | Minimal | ||
| This compound | 100mg/kg BID | Significant Tumor Regression | Minimal | ||
| Alpelisib | 50mg/kg QD | Comparable to this compound | Significant Increase | ||
| Inavolisib | 25mg/kg QD | Comparable to this compound | Significant Increase | ||
| MDAMB361 | E545K (Helical Domain) | This compound | 25mg/kg BID | Significant Tumor Regression | Minimal |
| This compound | 50mg/kg BID | Significant Tumor Regression | Minimal | ||
| This compound | 100mg/kg BID | Significant Tumor Regression | Minimal | ||
| Alpelisib | 50mg/kg QD | Less effective than this compound | Significant Increase | ||
| Inavolisib | 25mg/kg QD | Less effective than this compound | Significant Increase |
Data compiled from preclinical study presentations.[7]
Experimental Protocols
The following section outlines a representative experimental protocol for evaluating the in vivo efficacy of this compound in patient-derived xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Tissue Implantation: Freshly obtained human tumor tissue from consenting patients is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[8]
-
Tumor Growth and Passaging: Once the tumors reach a volume of approximately 1000-1500 mm³, they are harvested and serially passaged into new cohorts of mice for expansion.[8] Studies are typically conducted with low-passage PDX models to maintain the biological and genetic characteristics of the original patient tumor.[8]
In Vivo Efficacy Study
-
Animal Model: Female immunodeficient mice (e.g., NSG or nude mice) are used for the study.
-
Tumor Implantation: Cryopreserved or fresh PDX tumor fragments are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
-
Randomization: When tumors reach a predetermined volume (e.g., 150-250 mm³), mice are randomized into treatment and control groups.
-
Drug Formulation and Administration:
-
Treatment Duration: Treatment is typically continued for a period of 21 to 28 days, or until tumor volume reaches a predetermined endpoint.
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition, which is assessed by comparing the change in tumor volume in the treated groups to the vehicle control group. Other metrics such as tumor regression may also be evaluated.[9]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring the levels of phosphorylated AKT (pAKT) to confirm target engagement.[3]
-
Tolerability Assessment: Animal body weight is monitored regularly as an indicator of treatment tolerability. Blood samples may be collected to assess biomarkers such as insulin levels to evaluate the impact on glucose homeostasis.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in PDX models.
Caption: this compound selectively inhibits mutant PI3Kα.
Caption: Experimental workflow for PDX studies.
Mechanism of Action and Downstream Effects
This compound is an allosteric inhibitor that binds to a novel pocket on the PI3Kα enzyme, distinct from the ATP-binding site targeted by many other inhibitors.[3] This allosteric mechanism is key to its selectivity for mutant PI3Kα. Activating mutations in PIK3CA, commonly found in the kinase (e.g., H1047R) and helical (e.g., E545K) domains, lead to a conformational change in the PI3Kα protein, rendering it constitutively active.[1][3] this compound preferentially binds to this altered conformation of the mutant enzyme, leading to potent inhibition of its kinase activity.[3][5]
By inhibiting mutant PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase AKT.[3][11] The inhibition of the PI3K/AKT signaling pathway ultimately leads to decreased cell proliferation and tumor growth in PIK3CA-mutant cancers.[10]
Importantly, by sparing the wild-type PI3Kα enzyme, this compound is designed to avoid the disruption of normal glucose homeostasis, a significant on-target toxicity of non-selective PI3Kα inhibitors that often leads to hyperglycemia.[4][5] However, studies have suggested that adaptive resistance to PI3Kα inhibition can emerge through the feedback activation of receptor tyrosine kinases (RTKs), such as the ERBB family.[10] This highlights the potential for combination therapies to overcome such resistance mechanisms.
References
- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Progress in the Research and Development of PI3Kα Drug Targets [synapse.patsnap.com]
- 6. the-innovation.org [the-innovation.org]
- 7. relaytx.com [relaytx.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of (S)-Zovegalisib with Other pan-PI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Zovegalisib with other pan-PI3K and isoform-selective PI3K inhibitors. The information is supported by experimental data and detailed methodologies for key experiments.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting this pathway. This guide focuses on a head-to-head comparison of this compound (RLY-2608), a novel mutant-selective allosteric inhibitor of PI3Kα, with other prominent pan-PI3K and isoform-specific inhibitors.
Biochemical Potency and Isoform Selectivity
The efficacy and safety profile of a PI3K inhibitor is largely determined by its potency and selectivity against the different PI3K isoforms (α, β, γ, δ). The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected PI3K inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Inhibitor | Type | PI3Kα (WT) IC50 (nM) | PI3Kα (H1047R) IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | Mutant-Selective PI3Kα Allosteric | ~48 | 4[1] | - | - | - |
| Alpelisib | PI3Kα-Specific | 5[2][3] | - | 1200[2] | 250[2] | 290[2] |
| Copanlisib | Pan-PI3K | 0.5[4][5][6] | - | 3.7[4][5][6] | 6.4[4][5][6] | 0.7[4][5][6] |
| Duvelisib | PI3Kδ/γ | 1602[7][8] | - | 85[7][8] | 27.4[7][8] | 2.5[7][8] |
| Idelalisib | PI3Kδ-Specific | 8600[9][10][11] | - | 4000[9][10][11] | 2100[9][10][11] | 2.5 - 19[9][10][12] |
Key Characteristics and Preclinical Findings
The distinct mechanisms and selectivity profiles of these inhibitors translate to different preclinical and clinical characteristics. This compound's unique allosteric and mutant-selective inhibition of PI3Kα is designed to overcome the limitations of traditional ATP-competitive inhibitors, particularly the on-target toxicities associated with wild-type PI3Kα inhibition.
| Inhibitor | Primary Target(s) | Key Features & Preclinical/Clinical Highlights |
| This compound | Mutant PI3Kα | First-in-class allosteric inhibitor that is highly selective for mutant PI3Kα over wild-type.[1] Preclinical studies show potent anti-tumor activity in PIK3CA-mutant xenograft models with minimal impact on insulin levels, suggesting a potential for reduced hyperglycemia.[1] |
| Alpelisib | PI3Kα | The first FDA-approved PI3K inhibitor for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.[2] Its selectivity for the α-isoform is a key feature. |
| Copanlisib | Pan-Class I PI3K (α, β, γ, δ) | A potent pan-PI3K inhibitor with strong activity against all Class I isoforms.[4][5][6] Has shown efficacy in hematologic malignancies. |
| Duvelisib | PI3Kδ and PI3Kγ | A dual inhibitor targeting isoforms primarily expressed in leukocytes.[7][8] Approved for the treatment of certain hematologic malignancies. |
| Idelalisib | PI3Kδ | A highly selective inhibitor of the δ-isoform, which is critical for B-cell signaling.[9][12] Used in the treatment of B-cell malignancies. |
Signaling Pathway and Mechanism of Action
The PI3K pathway is a central signaling cascade in cancer. The diagram below illustrates the points of intervention for different classes of PI3K inhibitors.
Caption: The PI3K signaling pathway and points of inhibitor intervention.
This compound's allosteric mechanism of action distinguishes it from traditional orthosteric inhibitors that compete with ATP at the kinase domain. This novel approach allows for high selectivity for mutant forms of PI3Kα.
Caption: Orthosteric vs. Allosteric inhibition of PI3K.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate PI3K inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP (radiolabeled [γ-³²P]ATP or for use in ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for thin-layer chromatography (TLC)
-
-
Procedure (using ADP-Glo™):
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. Luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (Cell-Based)
This assay assesses the anti-proliferative effect of a PI3K inhibitor on cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, T47D with PIK3CA mutations)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in culture medium
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
-
Procedure (using CellTiter-Glo®):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the concentration of inhibitor that causes 50% inhibition of cell growth (GI50) relative to the vehicle-treated control.
-
Xenograft Tumor Model (In Vivo)
This assay evaluates the in vivo anti-tumor efficacy of a PI3K inhibitor in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., PIK3CA-mutant breast cancer cell line)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation and growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., once daily by oral gavage).
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) to determine the efficacy of the treatment.
-
Conclusion
This compound represents a novel approach to PI3Kα inhibition with its unique allosteric and mutant-selective mechanism. Preclinical data suggest that this selectivity may translate into an improved therapeutic window by minimizing the on-target toxicities associated with wild-type PI3Kα inhibition, such as hyperglycemia. While direct head-to-head comparative data with a broad range of pan-PI3K inhibitors under identical experimental conditions is limited, the available biochemical and preclinical data highlight the potential of this compound as a highly targeted therapy for cancers harboring PIK3CA mutations. Further clinical investigation is necessary to fully elucidate its comparative efficacy and safety profile in patients. This guide provides a framework for researchers to understand the key differentiators of this compound and the experimental methodologies to evaluate its performance against other PI3K inhibitors.
References
- 1. RLY-2608 (Zovegalisib) | PI3Kα mutants inhibitor | Probechem Biochemicals [probechem.com]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
The Converging Pathways: A Comparative Guide to the Synergistic Effects of (S)-Zovegalisib and CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. This guide provides a comprehensive overview of the anticipated synergistic effects of (S)-Zovegalisib (RLY-2608), a first-in-class mutant-selective PI3Kα inhibitor, with Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. While direct preclinical data on this specific combination is emerging with ongoing clinical trials, this guide leverages extensive data from analogous combinations of PI3K and CDK4/6 inhibitors to provide a robust predictive framework.
Introduction to the Monotherapies
This compound (RLY-2608): A Precision Strike on the PI3Kα Pathway
This compound is an orally active, allosteric inhibitor that selectively targets mutant phosphatidylinositol-3-kinase alpha (PI3Kα)[1][2][3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors.
This compound is designed to specifically inhibit the activity of mutant PI3Kα, thereby suppressing downstream signaling through AKT and mTOR, while sparing the wild-type enzyme[4][5]. This selectivity is intended to mitigate on-target toxicities associated with broad PI3K inhibition, such as hyperglycemia[4][5].
CDK4/6 Inhibitors: Halting the Cell Cycle Engine
CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib, are a class of drugs that target the cell cycle machinery[5][6]. In many cancers, the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway is hyperactivated, leading to uncontrolled cell proliferation[7][8][9].
These inhibitors function by binding to CDK4 and CDK6, preventing the formation of active complexes with cyclin D. This action blocks the phosphorylation of the Rb protein, maintaining it in its active, tumor-suppressive state. The active Rb protein then prevents the cell from transitioning from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, effectively inducing G1 arrest[7][10].
The Rationale for Combination: Intersecting Pathways and Overcoming Resistance
There is a strong scientific rationale for the combined inhibition of the PI3K and CDK4/6 pathways. These two pathways are intricately linked and often exhibit crosstalk. For instance, the PI3K/AKT pathway can promote cell cycle progression by increasing the expression of cyclin D1. Conversely, resistance to PI3K inhibitors can be mediated by the upregulation of the CDK4/6 pathway.
Clinical evidence is emerging to support this strategy. A first-in-human study (NCT05216432) is currently evaluating this compound (RLY-2608) as a single agent and in combination with endocrine therapy with or without a CDK4/6 inhibitor (palbociclib or ribociclib) in patients with advanced solid tumors[1][11]. Furthermore, Relay Therapeutics has announced a clinical trial collaboration with Pfizer to evaluate this compound in combination with the CDK4 inhibitor, atirmociclib[12].
The expected benefits of this combination therapy include:
-
Enhanced Anti-Tumor Efficacy: Simultaneous blockade of two key oncogenic signaling pathways is anticipated to lead to a more profound and durable anti-proliferative effect.
-
Overcoming Resistance: The combination may prevent or delay the development of resistance to either agent alone.
-
Broader Patient Population: The synergistic effect may extend the therapeutic benefit to a wider range of tumors and patients.
Representative Preclinical Data: Synergy of PI3K and CDK4/6 Inhibition
While specific preclinical data for the this compound and CDK4/6 inhibitor combination has not yet been published, numerous studies have demonstrated the synergistic effects of other PI3Kα inhibitors, such as alpelisib (BYL719), with CDK4/6 inhibitors across various cancer models. The following tables summarize representative data from these studies, which serve as a strong proxy for the expected outcomes with this compound.
In Vitro Synergy in Colorectal Cancer Cell Lines
The combination of the PI3K inhibitor alpelisib and the CDK4/6 inhibitor ribociclib has been shown to have a synergistic anti-proliferative effect in colorectal cancer (CRC) cell lines with different mutational statuses[4][13][14].
| Cell Line | PIK3CA Status | KRAS Status | Alpelisib IC50 (µM) | Ribociclib IC50 (µM) | Combination Effect | Reference |
| Caco-2 | Wild-Type | Wild-Type | >10 | >15 | Synergistic | [4][13] |
| LS1034 | Wild-Type | Mutated | >10 | 10.5 | Synergistic | [4][13] |
| SNUC4 | Mutated | Wild-Type | 0.8 | 8.5 | Synergistic | [4][13] |
| DLD-1 | Mutated | Mutated | 1.2 | >15 | Synergistic | [4][13] |
In Vivo Tumor Growth Inhibition in Xenograft Models
The synergistic effects observed in vitro often translate to enhanced tumor growth inhibition in vivo.
| Cancer Model | PI3K Inhibitor | CDK4/6 Inhibitor | Treatment | Tumor Growth Inhibition | Reference |
| Colorectal Cancer Xenografts (Caco-2, LS1034, SNUC4) | Alpelisib | Ribociclib | Combination | Significant reduction in tumor growth compared to single agents | [4] |
| Nasopharyngeal Carcinoma PDX (xeno-666, xeno-2117) | Alpelisib | Ribociclib | Combination | Significant reduction in tumor volume compared to single agents | [8] |
| HPV-negative HNSCC Xenograft (FADU) | Alpelisib | Palbociclib | Combination | Significantly synergistic therapeutic efficacy | [7] |
| PIK3CA-mutated CRC Xenograft (SNU-C4) | BYL719 (Alpelisib) | Abemaciclib | Combination | Synergistic tumor growth inhibition and apoptosis | [9] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the assessment of synergy between PI3K and CDK4/6 inhibitors.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a dose-response matrix of the PI3K inhibitor and the CDK4/6 inhibitor, both alone and in combination, for 72-96 hours.
-
Viability Assay: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo). Fluorescence or luminescence is measured using a plate reader.
-
Synergy Analysis: The dose-response curves for each agent and their combination are used to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or SynergyFinder. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blot Analysis for Pathway Modulation
-
Protein Extraction: Cells are treated with the inhibitors for a specified time (e.g., 24-48 hours). After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-Rb, Rb, p-S6, S6, Cyclin D1, and a loading control like β-actin or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Cancer cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, PI3K inhibitor alone, CDK4/6 inhibitor alone, and the combination. Drugs are administered orally or via intraperitoneal injection according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size. Tumors are then excised for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing the Synergy
Signaling Pathway Interactions
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of bazedoxifene and abemaciclib co‑treatment in triple‑negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K p110α Blockade Enhances Anti-Tumor Efficacy of Abemaciclib in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Relay Therapeutics Announces Clinical Trial Collaboration with Pfizer to Evaluate Atirmociclib in Combination with RLY-2608 | Relay Therapeutics [ir.relaytx.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Clinical Outcomes for Mutant-Selective PI3Kα Inhibitors in Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are particularly prevalent in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, occurring in approximately 35-40% of patients.[1][2] This has made the PI3Kα isoform an attractive target for therapeutic intervention. This guide provides a meta-analysis of clinical outcomes for mutant-selective PI3Kα inhibitors, offering a comparative look at their efficacy and safety based on pivotal clinical trial data.
Efficacy of Mutant-Selective PI3Kα Inhibitors
The development of PI3Kα inhibitors has evolved from pan-PI3K inhibitors to more selective agents, aiming to improve the therapeutic index by minimizing off-target toxicities. The clinical efficacy of these inhibitors is most pronounced in patients with PIK3CA-mutated tumors.[3] Key efficacy endpoints from major clinical trials are summarized below.
Table 1: Progression-Free Survival (PFS) in PIK3CA-Mutated HR+/HER2- Advanced Breast Cancer
| Clinical Trial | Inhibitor | Combination Therapy | Median PFS (Inhibitor Arm) | Median PFS (Placebo Arm) | Hazard Ratio (95% CI) |
| SOLAR-1 [4] | Alpelisib | Fulvestrant | 11.0 months | 5.7 months | 0.65 (0.50 - 0.85) |
| SANDPIPER [5][6] | Taselisib | Fulvestrant | 7.4 months | 5.4 months | 0.70 (0.56 - 0.89) |
| BELLE-2 [7][8] | Buparlisib | Fulvestrant | 6.9 months | 5.0 months | 0.78 (0.67 - 0.89) |
| INAVO120 [3][9] | Inavolisib | Palbociclib + Fulvestrant | 15.0 months | 7.3 months | 0.43 (0.32 - 0.59) |
Table 2: Overall Survival (OS) in PIK3CA-Mutated HR+/HER2- Advanced Breast Cancer
| Clinical Trial | Inhibitor | Combination Therapy | Median OS (Inhibitor Arm) | Median OS (Placebo Arm) | Hazard Ratio (95% CI) |
| SOLAR-1 [4] | Alpelisib | Fulvestrant | 39.3 months | 31.4 months | 0.86 (0.64 - 1.15) |
| BELLE-2 [8] | Buparlisib | Fulvestrant | 33.2 months | 30.4 months | Not Statistically Significant |
| INAVO120 [1] | Inavolisib | Palbociclib + Fulvestrant | 34.0 months | 27.0 months | 0.67 (0.48 - 0.94) |
Table 3: Objective Response Rate (ORR) in PIK3CA-Mutated HR+/HER2- Advanced Breast Cancer
| Clinical Trial | Inhibitor | Combination Therapy | ORR (Inhibitor Arm) | ORR (Placebo Arm) |
| SOLAR-1 | Alpelisib | Fulvestrant | 35.7% | 16.2% |
| SANDPIPER [5] | Taselisib | Fulvestrant | 28.0% | 11.9% |
| INAVO120 [3][9] | Inavolisib | Palbociclib + Fulvestrant | 58.4% | 25.0% |
Safety and Tolerability
A significant challenge with PI3K inhibitors is managing their on-target toxicities, which arise from the inhibition of wild-type PI3Kα in normal tissues. Hyperglycemia is a common adverse event due to the role of PI3K signaling in glucose metabolism.
Table 4: Common Grade ≥3 Adverse Events
| Adverse Event | Alpelisib (SOLAR-1) | Taselisib (SANDPIPER)[6] | Buparlisib (BELLE-2)[8][10] | Inavolisib (INAVO120)[3] |
| Hyperglycemia | 36.6% | 10.9% | 15% | 5.6% |
| Rash | 9.9% | 8.3% | 8% | 0% |
| Diarrhea | 6.7% | 11.2% | 7% | 3.7% |
| Stomatitis | - | 7.7% | - | 5.6% |
| Neutropenia | - | - | - | 80.2% (with Palbociclib) |
| Elevated ALT/AST | 11.2% (ALT) | - | 25% (ALT), 18% (AST) | - |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of clinical evaluation for these inhibitors, the following diagrams are provided.
Experimental Protocols
The clinical trials referenced in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.
PIK3CA Mutation Testing
The identification of PIK3CA mutations is a critical step for patient selection. The clinical trials utilized one of two main sources for genetic material:
-
Tumor Tissue Biopsy: Formalin-fixed paraffin-embedded (FFPE) tumor samples were the standard for mutation analysis. DNA was extracted from these tissues for subsequent testing.
-
Liquid Biopsy (ctDNA): In some trials, circulating tumor DNA (ctDNA) from plasma was used for mutation detection, offering a less invasive method.[11] If no mutation was detected in ctDNA, a tumor tissue test was often recommended.[12]
The primary methods for detecting PIK3CA mutations were:
-
Real-Time Polymerase Chain Reaction (RT-PCR): This method, employed in trials like SOLAR-1, is designed to detect specific known mutations ("hotspots") in the PIK3CA gene.[12][13]
-
Next-Generation Sequencing (NGS): NGS provides a more comprehensive analysis, capable of identifying a wider range of mutations across the PIK3CA gene and other cancer-related genes simultaneously.[2][14]
Assessment of Clinical Endpoints
Efficacy was primarily evaluated based on the following criteria:
-
Progression-Free Survival (PFS): Defined as the time from randomization until objective tumor progression or death from any cause. Tumor assessments were typically performed at regular intervals (e.g., every 8 weeks) using imaging techniques such as CT or MRI, and progression was determined according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.
-
Overall Survival (OS): Defined as the time from randomization to death from any cause.
-
Objective Response Rate (ORR): The proportion of patients with a complete or partial response to treatment, as confirmed by imaging.
Safety and tolerability were monitored through the regular collection of adverse event data, graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
Mutant-selective PI3Kα inhibitors have demonstrated significant clinical benefit for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. Alpelisib was the first in this class to receive FDA approval, establishing a new standard of care. Newer agents like inavolisib, particularly in combination with other targeted therapies, show promise for further improving outcomes. The choice of inhibitor and treatment regimen will likely depend on a careful consideration of the efficacy-to-toxicity ratio, the patient's prior treatments, and their overall clinical profile. The management of on-target side effects, especially hyperglycemia, remains a critical aspect of treatment with this class of drugs. As research continues, the development of even more selective and better-tolerated inhibitors, along with the identification of optimal combination strategies, will be key to maximizing the therapeutic potential of targeting the PI3K pathway.
References
- 1. esmo.org [esmo.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Powerful new therapy doubles progression-free survival in advanced breast cancer | The Royal Marsden [royalmarsden.nhs.uk]
- 10. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. fhi.no [fhi.no]
- 13. Proficiency testing of PIK3CA mutations in HR+/HER2-breast cancer on liquid biopsy and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (S)-Zovegalisib
(S)-Zovegalisib, an S-enantiomer of the potent and selective PI3Kα inhibitor Zovegalisib, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. As a compound utilized in cancer research, understanding its potential hazards is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and chemical handling practices.
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar PI3K inhibitors, such as Alpelisib (BYL719), can provide valuable insight into its potential hazards. Based on this information, this compound should be handled as a potentially hazardous compound.
Key Potential Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
Potentially toxic to aquatic life with long-lasting effects.[1]
-
May cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.
-
Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty stock containers. Place these materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions or contaminated solvents. Store this waste in a sealed, properly labeled, and chemical-resistant container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the major components of any solvent mixtures.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment should be used to prevent spills.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[2]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
For any significant exposure or if symptoms persist, seek immediate medical attention and provide the medical personnel with information about the chemical.
By adhering to these procedures, research professionals can handle and dispose of this compound in a manner that prioritizes personal safety and environmental responsibility, thereby fostering a secure and compliant laboratory environment.
References
Essential Safety and Logistical Information for Handling (S)-Zovegalisib
(S)-Zovegalisib, also known as RLY-2608, is a potent, orally active, first-in-class allosteric mutant-selective inhibitor of PI3Kα with anti-tumor activity. [1][2] As with any potent research compound, particularly those developed for oncology, stringent adherence to safety protocols is paramount to protect researchers and laboratory personnel from potential exposure. This guide provides essential safety information, operational procedures, and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.[3]
| PPE Category | Task-Specific Recommendations | Quantitative Specifications/Standards (if available) |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required for all handling procedures.[3] Change gloves immediately if contaminated or every 30-60 minutes during extended procedures. | ASTM D6978 certified for resistance to chemotherapy drugs. |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields are mandatory for all routine procedures. A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosols. | ANSI Z87.1 |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material should be worn.[3] Cuffs should be tucked into the outer pair of gloves. | Tested for resistance to permeation by chemotherapy agents. |
| Respiratory Protection | For procedures with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions), a NIOSH-approved N95 or higher-level respirator is required. | NIOSH N95 or higher. |
| Foot Protection | Closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn when there is a risk of spills. | N/A |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step guidance outlines the key operational procedures.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
This compound should be stored in a designated, clearly labeled, and secure location, away from incompatible materials.
-
Recommended storage conditions are typically at -20°C for long-term storage.[4]
Preparation and Handling
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).
-
Use disposable, plastic-backed absorbent liners on all work surfaces to contain any potential spills.
-
Employ a dedicated set of non-porous equipment (e.g., spatulas, weighing boats) for handling the compound.
Spill Management
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Clean the area with a suitable decontaminating agent, working from the outer edge of the spill towards the center.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and absorbent liners, are considered contaminated waste.
-
Waste Segregation: Segregate contaminated waste into clearly labeled, sealed, and puncture-resistant containers designated for chemotherapy or hazardous chemical waste.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and certified disposal service.
Experimental Protocols and Visualizations
For detailed experimental protocols involving this compound, researchers should refer to relevant publications and internal standard operating procedures. The following diagram illustrates the essential workflow for donning and doffing PPE when handling this compound.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
